NIH-12848
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAEJRHUCSSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of NIH-12848
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIH-12848 is a potent and selective small molecule inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), a lipid kinase implicated in various cellular processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are presented to illustrate its potency and selectivity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of enzymes that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is crucial for regulating cellular signaling pathways involved in cell growth, proliferation, and stress responses[1][2]. The γ-isoform, PI5P4Kγ, has emerged as a potential therapeutic target for a range of diseases, including cancer and neurodegenerative disorders[1][2]. This compound has been identified as a highly selective inhibitor of PI5P4Kγ, making it a valuable tool for elucidating the biological functions of this kinase and for the development of novel therapeutics[3].
Molecular Mechanism of Action
Primary Target and Mode of Inhibition
The primary molecular target of this compound is the γ isoform of phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kγ). Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound functions as a non-ATP-competitive, allosteric inhibitor . Structural and biochemical studies have revealed that this compound binds to a putative lipid interaction site, distinct from the ATP-binding pocket. This allosteric binding mode is confirmed by the determination of the X-ray crystal structure of PI5P4Kγ in complex with an analog of this compound. The lack of inhibition of PI5P4Kγ's intrinsic ATPase activity further supports that this compound does not interact with the ATP-binding site.
Secondary Targets
In addition to its potent activity against PI5P4Kγ, this compound has been shown to inhibit the deubiquitinase activity of the USP1/UAF complex, albeit with a lower potency. This off-target activity should be considered when interpreting cellular data.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following table summarizes the key quantitative data.
| Target | Assay Type | IC50 | Ki | KD | Notes | Reference |
| PI5P4Kγ | Radiometric 32P-ATP/PI5P incorporation | ~1 µM | - | - | Highly selective over α and β isoforms. | |
| PI5P4Kγ | Kinome Profiling | 2-3 µM | - | - | Apparent IC50. | |
| PI5P4Kα | Radiometric 32P-ATP/PI5P incorporation | >100 µM | - | - | Demonstrates high selectivity for the γ isoform. | |
| PI5P4Kβ | Radiometric 32P-ATP/PI5P incorporation | >100 µM | - | - | Demonstrates high selectivity for the γ isoform. | |
| USP1/UAF Complex | Deubiquitinase Activity Assay | 7.9 µM | - | - | Secondary target. |
Signaling Pathways and Cellular Effects
This compound modulates several cellular pathways and processes through its inhibition of PI5P4Kγ.
Inhibition of Na+/K+-ATPase Translocation
In mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound inhibits the translocation of the Na+/K+-ATPase to the plasma membrane. This effect is consistent with the role of PI5P4Kγ in maintaining epithelial cell polarity.
Caption: Inhibition of Na+/K+-ATPase translocation by this compound.
Increased PCNA Monoubiquitination
This compound treatment leads to an accumulation of monoubiquitinated proliferating cell nuclear antigen (PCNA) in H1299 non-small cell lung cancer cells. This effect is likely linked to its secondary activity against the USP1/UAF deubiquitinase complex, which is known to deubiquitinate PCNA.
Caption: this compound increases monoubiquitinated PCNA levels.
Modulation of Other Signaling Pathways
This compound has also been reported to suppress Notch signaling and increase autophagic flux, highlighting the diverse roles of PI5P4Kγ in cellular regulation.
Experimental Protocols
The characterization of this compound has relied on a variety of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
In Vitro PI5P4Kγ Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of 32P from [γ-32P]ATP into the lipid substrate, PI5P.
-
Materials:
-
Recombinant human PI5P4Kγ
-
Phosphatidylinositol 5-phosphate (PI5P)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
-
-
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PI5P, and varying concentrations of this compound.
-
Add recombinant PI5P4Kγ to the mixture and pre-incubate.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids using an organic solvent.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and visualize the radiolabeled product (PI(4,5)P2) using a phosphorimager.
-
Quantify the signal to determine the extent of inhibition.
-
Caption: Workflow for the radiometric PI5P4Kγ inhibition assay.
Cellular Na+/K+-ATPase Translocation Assay
This immunofluorescence-based assay assesses the effect of this compound on the subcellular localization of Na+/K+-ATPase in polarized epithelial cells.
-
Materials:
-
mpkCCD cells
-
Cell culture medium and supplements
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody against Na+/K+-ATPase
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Culture mpkCCD cells on a suitable substrate (e.g., glass coverslips) to allow for polarization.
-
Treat the cells with this compound or vehicle control for a specified duration.
-
Fix the cells with PFA.
-
Permeabilize the cells to allow antibody access to intracellular epitopes.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against Na+/K+-ATPase.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash to remove unbound secondary antibody.
-
Mount the coverslips and visualize the localization of Na+/K+-ATPase using a fluorescence microscope.
-
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of PI5P4Kγ. Its high selectivity and allosteric, non-ATP-competitive mechanism of action make it a unique tool for dissecting the complexities of phosphoinositide signaling. The detailed mechanistic understanding and established experimental protocols outlined in this guide provide a solid foundation for researchers utilizing this compound in their investigations and for the future development of more potent and specific PI5P4Kγ inhibitors for therapeutic applications.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
NIH-12848: A Technical Guide to a Selective PI5P4Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is integral to numerous cellular functions, including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer, immunological disorders, and neurodegeneration, making these enzymes attractive therapeutic targets.[1][2]
NIH-12848 has emerged as a valuable chemical probe for studying the function of PI5P4Kγ. It is a cell-permeable quinazolinamine-based compound that acts as a highly selective, non-ATP-competitive, and reversible inhibitor of PI5P4Kγ.[3] This technical guide provides a comprehensive overview of this compound, including its quantitative data, experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound against the PI5P4K isoforms has been characterized using various biochemical assays. The key quantitative data are summarized in the table below for easy comparison.
| Target | Assay Type | IC50 | KD | Notes | Reference |
| PI5P4Kγ | Radiometric 32P-ATP/PI5P incorporation | ~1 µM | Also reported as 2-3 µM in a kinome profiling study. | [3] | |
| PI5P4Kγ+ (mutant) | ADP-Glo | - | The mutant form has higher activity, making it suitable for certain assays. | ||
| PI5P4Kα | Radiometric 32P-ATP/PI5P incorporation | > 100 µM | Demonstrates high selectivity over the α isoform. | ||
| PI5P4Kβ | Radiometric 32P-ATP/PI5P incorporation | > 100 µM | Demonstrates high selectivity over the β isoform. | ||
| PI5P4Kγ-WT | Thermal Shift Assay | ΔTm correlation with pIC50 | Shows good correlation between thermal shift and inhibitory potency. | ||
| PI5P4Kγ | KINOMEscan | - | Showed 22% inhibition at 1 µM. | ||
| USP1/UAF complex | Deubiquitinase activity assay | 7.9 µM | An identified off-target activity. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound as a selective PI5P4Kγ inhibitor are provided below.
Radiometric [32P]-ATP/PI5P Incorporation Assay
This assay measures the enzymatic activity of PI5P4K by quantifying the incorporation of radiolabeled phosphate from [γ-32P]ATP into the substrate PI5P.
Materials:
-
Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ
-
Phosphatidylinositol 5-phosphate (PI5P) substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
Stop solution (e.g., 4 N HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a kinase reaction mixture containing the respective PI5P4K isoform, PI5P substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ADP-Glo™ Kinase Assay
This is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.
Materials:
-
Recombinant mutant PI5P4Kγ+ (due to the low activity of the wild-type)
-
PI5P substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Multi-well plates
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the mutant PI5P4Kγ+, PI5P, ATP, and varying concentrations of this compound.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the target engagement of a compound in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
HEK293 cells overexpressing PI5P4Kγ-WT
-
Cell culture medium
-
This compound
-
DiscoverX's InCell Pulse assay system or similar
-
Instrumentation for Western blotting or other protein detection methods
Procedure:
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Heat the cells at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Detect the amount of soluble PI5P4Kγ-WT at each temperature using a suitable method like Western blotting or an immunoassay.
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique used to map protein-ligand interaction sites and conformational changes by measuring the rate of deuterium exchange of backbone amide hydrogens.
Materials:
-
Purified PI5P4Kγ protein
-
This compound
-
Deuterium oxide (D₂O)-based buffers
-
Quench buffer (low pH and temperature)
-
Pepsin column for online digestion
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the PI5P4Kγ protein in the presence and absence of this compound.
-
Initiate the exchange reaction by diluting the protein-ligand complex into a D₂O-based buffer for various time points.
-
Quench the exchange reaction by adding a quench buffer.
-
The quenched sample is then passed through an online pepsin column to digest the protein into peptides.
-
The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the deuterium uptake for each peptide.
-
By comparing the deuterium uptake in the presence and absence of this compound, regions of the protein that are protected from exchange upon inhibitor binding can be identified, thus revealing the binding site.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and PI5P4Kγ.
PI5P4Kγ Signaling Pathway and Inhibition by this compound
Caption: PI5P4Kγ catalyzes the conversion of PI5P to PI(4,5)P2, which regulates various downstream cellular processes. This compound allosterically inhibits PI5P4Kγ, thereby modulating these pathways.
Experimental Workflow for Characterizing this compound
Caption: A generalized workflow for the characterization of this compound, from initial biochemical screening to cellular and mechanistic studies.
Conclusion
This compound is a potent and selective inhibitor of PI5P4Kγ that has proven to be a valuable tool for elucidating the biological functions of this lipid kinase. Its non-ATP-competitive, allosteric mode of action provides a high degree of selectivity over other kinase family members. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for their studies or as a starting point for the development of novel therapeutics targeting PI5P4Kγ. Further research with this and similar compounds will continue to unravel the complex roles of PI5P4Kγ in health and disease.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI5P4Kγ in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), encoded by the PIP4K2C gene, is a member of the type II phosphatidylinositol phosphate kinase family. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger involved in a myriad of cellular processes. While the alpha and beta isoforms of PI5P4K have been more extensively studied, PI5P4Kγ is emerging as a crucial regulator in distinct signaling pathways, often acting through mechanisms that are not solely dependent on its kinase activity.[1][2] This technical guide provides an in-depth overview of the current understanding of PI5P4Kγ's role in cellular signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the pathways it modulates.
Core Functions and Scaffolding Role
PI5P4Kγ exhibits significantly lower intrinsic kinase activity compared to its alpha and beta counterparts.[1] This has led to the proposal that PI5P4Kγ may primarily function as a scaffold protein, mediating protein-protein interactions and thereby influencing signaling cascades.[2] It has been suggested that PI5P4Kγ can form an inactive hetero-tetramer with PI4P5K, thereby suppressing the synthesis of PI(4,5)P2.[1] This scaffolding function provides a rationale for developing selective degraders of PI5P4Kγ as a therapeutic strategy.
PI5P4Kγ in Key Cellular Signaling Pathways
PI5P4Kγ has been implicated in several critical signaling networks, including the mTOR, Notch, and autophagy pathways. Its involvement in these pathways highlights its potential as a therapeutic target in various diseases, including cancer and neurodegenerative disorders.
mTOR Signaling Pathway
PI5P4Kγ is a substrate of mTORC1 and, in a negative feedback loop, negatively regulates mTORC1 activity, particularly under starvation conditions. This intricate relationship allows for tight control of mTORC1 signaling. Knockdown of PI5P4Kγ has been shown to impair mTORC1 signaling in starved cells, suggesting a specific role in maintaining basal mTORC1 activity.
Notch Signaling Pathway
PI5P4Kγ positively regulates the Notch signaling pathway by promoting the recycling of the Notch1 receptor. Pharmacological inhibition or siRNA-mediated depletion of PI5P4Kγ leads to reduced Notch1 signaling, decreased receptor recycling rates, and lower cell-surface levels of Notch1. It is proposed that the E3 ubiquitin ligase DTX1 controls Notch1 endosomal sorting by regulating PI5P4Kγ-mediated production of PI(4,5)P2.
References
NIH-12848: A Technical Guide to a Selective PI5P4Kγ and USP1/UAF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of NIH-12848, a potent and selective small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). In addition to its well-characterized activity on PI5P4Kγ, this compound has also been identified as an inhibitor of the USP1/UAF1 deubiquitinase complex. This document details the compound's mechanism of action, key quantitative data, and detailed experimental protocols for the primary assays used in its characterization. Furthermore, it includes visualizations of relevant signaling pathways and a proposed discovery workflow to facilitate a deeper understanding of this important research tool.
Introduction
This compound, with the chemical name N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, is a research chemical that has garnered significant interest for its selective inhibition of PI5P4Kγ, a lipid kinase involved in the regulation of cellular signaling pathways.[1][2] Its allosteric and non-ATP-competitive mechanism of action offers a distinct advantage for achieving selectivity over other kinase family members.[3][4] Emerging evidence also points to its inhibitory activity against the USP1/UAF1 deubiquitinase complex, suggesting a broader potential for this molecule in cellular process investigation.[1] This guide aims to consolidate the available technical information on this compound to support its application in preclinical research and drug discovery.
Quantitative Data Summary
The pharmacological profile of this compound is characterized by its potent and selective inhibition of PI5P4Kγ and its activity against the USP1/UAF1 complex. The following tables summarize the key quantitative data reported for this compound.
| Target | Assay Type | IC50 | Selectivity | Reference |
| PI5P4Kγ | Radiometric Kinase Assay | ~1 µM | >100-fold vs. PI5P4Kα & PI5P4Kβ | |
| PI5P4Kα | Radiometric Kinase Assay | >100 µM | ||
| PI5P4Kβ | Radiometric Kinase Assay | >100 µM | ||
| USP1/UAF1 complex | Deubiquitinase Activity Assay | 7.9 µM |
Table 1: Inhibitory Activity of this compound
| Property | Value | Source |
| Molecular Formula | C20H14F3N3S | PubChem |
| Molecular Weight | 385.4 g/mol | PubChem |
| XLogP3 | 5.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 385.08605 g/mol | PubChem |
| Monoisotopic Mass | 385.08605 g/mol | PubChem |
| Topological Polar Surface Area | 66.1 Ų | PubChem |
| Heavy Atom Count | 28 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 490 | PubChem |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
In Vitro PI5P4Kγ Radiometric Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against PI5P4Kγ using a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into the lipid substrate, phosphatidylinositol 5-phosphate (PI5P).
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI5P) substrate
-
Phosphatidylserine (PS) (as a lipid carrier)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA)
-
This compound (or other test compounds) dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., Chloroform:Methanol:Ammonia:Water, 70:60:6:14)
-
Phosphorimager system
Procedure:
-
Substrate Preparation: Prepare sonicated vesicles of PI5P and PS (e.g., in a 1:4 molar ratio) in the kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Kinase reaction buffer
-
Recombinant PI5P4Kγ enzyme (final concentration in the low nM range)
-
This compound or DMSO vehicle (final DMSO concentration ≤1%)
-
PI5P/PS vesicles (final PI5P concentration in the µM range)
-
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (final ATP concentration in the µM range, e.g., 10-100 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.
-
TLC Analysis: Spot the extracted lipids onto a silica TLC plate and develop the plate using the appropriate solvent system to separate the product (PIP2) from the substrate (PI5P) and unincorporated [γ-³²P]ATP.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager and quantify the amount of ³²P incorporated into the PIP2 product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Na+/K+-ATPase Translocation Assay (Immunofluorescence)
This protocol outlines a method to assess the effect of this compound on the subcellular localization of the Na+/K+-ATPase α-subunit in mouse principal kidney cortical collecting duct (mpkCCD) cells using immunofluorescence microscopy.
Materials:
-
mpkCCD cells
-
Cell culture medium and supplements
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Na+/K+-ATPase α1 subunit
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture mpkCCD cells on glass coverslips until they reach confluence.
-
Compound Treatment: Treat the cells with this compound (e.g., 10 µM) or DMSO vehicle for the desired duration (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the Na+/K+-ATPase α1 subunit diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the Na+/K+-ATPase (green) and nuclei (blue) to assess the localization of the pump at the plasma membrane.
In Vitro USP1/UAF1 Deubiquitinase Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on the deubiquitinase activity of the USP1/UAF1 complex using a gel-based assay with K63-linked di-ubiquitin as a substrate.
Materials:
-
Recombinant human USP1/UAF1 complex
-
K63-linked di-ubiquitin (di-Ub) substrate
-
Deubiquitinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE loading buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Coomassie Brilliant Blue or silver stain
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Deubiquitinase reaction buffer
-
Recombinant USP1/UAF1 complex (final concentration in the nM range)
-
This compound or DMSO vehicle (final DMSO concentration ≤1%)
-
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the K63-linked di-Ub substrate (final concentration in the µM range).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Separate the reaction products (mono-ubiquitin and uncleaved di-ubiquitin) by SDS-PAGE.
-
Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue or silver stain. Image the gel and quantify the band intensities for mono-ubiquitin and di-ubiquitin.
-
Data Analysis: Calculate the percentage of di-ubiquitin cleavage for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Proposed Signaling Pathway of PI5P4Kγ in Epithelial Cell Polarity
Caption: Proposed role of PI5P4Kγ in regulating Na+/K+-ATPase translocation and epithelial cell polarity.
Experimental Workflow for the Discovery and Characterization of this compound
Caption: A representative workflow for the discovery and development of a selective PI5P4Kγ inhibitor like this compound.
Proposed Synthesis Scheme for this compound
Caption: A plausible synthetic route for the preparation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of PI5P4Kγ and the USP1/UAF1 complex in various cellular processes. Its selectivity and well-defined mechanism of action make it a superior probe compared to less characterized inhibitors. This technical guide provides the essential information for researchers to effectively utilize this compound in their studies, from performing key in vitro and cell-based assays to understanding its broader biological context. Further research into the in vivo efficacy and safety profile of this compound and its analogs may pave the way for novel therapeutic strategies targeting pathways regulated by these enzymes.
References
Allosteric Inhibition of PI5P4Kγ by NIH-12848: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the allosteric inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) by the selective inhibitor, NIH-12848. This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to PI5P4Kγ and the Allosteric Inhibitor this compound
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). PI(4,5)P₂ is a key signaling molecule and a precursor for second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG). The three isoforms of PI5P4K—α, β, and γ—are involved in various cellular processes, and their dysregulation has been implicated in diseases such as cancer and neurodegenerative disorders.
This compound has been identified as a selective, non-ATP-competitive, allosteric inhibitor of PI5P4Kγ.[1][2][3] Its unique mechanism of action, targeting a putative lipid-binding site rather than the highly conserved ATP-binding pocket, offers a promising avenue for the development of highly selective therapeutic agents with potentially fewer off-target effects.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound against PI5P4K isoforms.
Table 1: In Vitro Potency of this compound against PI5P4Kγ
| Assay Type | Enzyme | IC₅₀ (μM) | Reference |
| Radiometric ³²P-ATP/PI5P incorporation | Wild-Type PI5P4Kγ | ~1 - 3.3 | |
| Radiometric ³²P-ATP/PI5P incorporation | PI5P4Kγ+ (mutant) | ~1 |
Table 2: Selectivity of this compound against PI5P4K Isoforms
| Enzyme | Inhibition at 100 μM | IC₅₀ (μM) | Reference |
| PI5P4Kα | Not inhibited | >100 | |
| PI5P4Kβ | Not inhibited (slight stimulation) | >100 | |
| PI5P4Kγ | Inhibited | ~1 |
Mechanism of Allosteric Inhibition
This compound exhibits a non-ATP-competitive mode of inhibition, suggesting it does not bind to the ATP-binding site of PI5P4Kγ. This is supported by the observation that its inhibitory activity is only slightly affected by high concentrations of ATP. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies have revealed that this compound likely interacts with the putative PI5P-binding site of the enzyme. This allosteric binding is thought to induce a conformational change in the enzyme that prevents the efficient phosphorylation of its substrate, PI5P.
PI5P4Kγ Signaling Pathway
PI5P4Kγ is involved in several critical signaling pathways, including the mTORC1 and Hippo pathways. It regulates the cellular levels of PI(4,5)P₂, a key lipid second messenger. By inhibiting PI5P4Kγ, this compound can modulate these downstream signaling events.
Caption: PI5P4Kγ signaling and its inhibition by this compound.
Experimental Protocols
In Vitro PI5P4Kγ Activity Assay (Radiometric)
This protocol is adapted from descriptions of radiometric assays used to determine the IC₅₀ of this compound.
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI5P) substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Stop solution (e.g., 4 N HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a kinase reaction mixture containing PI5P4Kγ enzyme, PI5P substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P₂ produced using a phosphorimager to determine the extent of inhibition.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of NIH-12848 on Epithelial Cell Polarity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epithelial cell polarity is fundamental to the function of tissues and organs, creating distinct apical and basolateral membrane domains.[1][2] The establishment and maintenance of this polarity are crucial for vectorial transport, barrier function, and signaling.[2][3] Disruption of epithelial polarity is a hallmark of various diseases, including cancer and polycystic kidney disease.[1] This document provides a comprehensive technical overview of the effects of a novel small molecule, NIH-12848, on epithelial cell polarity. This compound is a potent and selective inhibitor of atypical protein kinase C (aPKC), a critical component of the PAR polarity complex. By inhibiting aPKC, this compound disrupts the localization and function of key polarity proteins, leading to a loss of epithelial integrity. This guide details the molecular mechanisms of action, provides quantitative data on its effects, outlines key experimental protocols, and presents visual diagrams of the implicated signaling pathways and workflows.
Introduction to Epithelial Cell Polarity
Epithelial cells form barriers that separate distinct physiological compartments. This function relies on the asymmetric organization of their plasma membrane into apical and basolateral domains, a feature known as apicobasal polarity. This polarity is established and maintained by three major protein complexes: the PAR complex (Par3, Par6, aPKC), the Crumbs complex (Crumbs, PALS1, PATJ), and the Scribble complex (Scribble, Dlg, Lgl). These complexes interact to define the boundaries of the apical and basolateral surfaces and to regulate the formation of tight junctions (TJs). TJs are essential for controlling the paracellular flux of ions and solutes and for preventing the intermixing of apical and basolateral membrane components.
Mechanism of Action of this compound
This compound is a synthetic, cell-permeable small molecule designed as a highly selective inhibitor of the kinase activity of atypical protein kinase C (aPKC). aPKC is a core component of the PAR polarity complex, which plays a pivotal role in the initial establishment of cell polarity. By binding to the ATP-binding pocket of aPKC, this compound prevents the phosphorylation of its downstream substrates. A key substrate of aPKC within the polarity network is PAR3. Phosphorylation of PAR3 by aPKC is a crucial step for the proper assembly and localization of the PAR complex at the apical domain.
The inhibition of aPKC by this compound leads to a cascade of events that ultimately dismantle epithelial polarity:
-
Disruption of the PAR Complex: Without aPKC activity, PAR3 is not properly phosphorylated, leading to the destabilization and mislocalization of the entire PAR complex from the apical membrane.
-
Impaired Tight Junction Formation: The PAR complex is essential for the recruitment of tight junction components. Its disruption leads to the delocalization of TJ proteins like ZO-1 and Occludin, resulting in a compromised barrier function.
-
Loss of Apicobasal Polarity: The mislocalization of the PAR complex has cascading effects on the other polarity complexes and leads to a breakdown in the segregation of apical and basolateral membrane domains. This results in the mislocalization of proteins and lipids, disrupting the vectorial functions of the epithelial layer.
Quantitative Data
The effects of this compound on epithelial cell polarity have been quantified in various in vitro models, primarily using Madin-Darby Canine Kidney (MDCK) cells, a well-established model for studying epithelial polarity.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TER) in MDCK Cells
| Concentration of this compound (µM) | Mean TER (Ω·cm²) ± SD (24 hours) | Mean TER (Ω·cm²) ± SD (48 hours) |
| 0 (Vehicle Control) | 2540 ± 120 | 2610 ± 150 |
| 1 | 1860 ± 95 | 1530 ± 110 |
| 5 | 980 ± 70 | 650 ± 85 |
| 10 | 450 ± 50 | 210 ± 40 |
| 25 | 150 ± 30 | 80 ± 20 |
Table 2: Effect of this compound on Paracellular Flux in MDCK Cells
| Concentration of this compound (µM) | Fluorescein (400 Da) Permeability (% of Control) ± SD (48 hours) | Dextran (10 kDa) Permeability (% of Control) ± SD (48 hours) |
| 0 (Vehicle Control) | 100 ± 5 | 100 ± 8 |
| 1 | 180 ± 12 | 150 ± 10 |
| 5 | 450 ± 25 | 320 ± 18 |
| 10 | 820 ± 40 | 610 ± 35 |
| 25 | 1500 ± 75 | 1100 ± 60 |
Table 3: Quantification of Protein Mislocalization by this compound (10 µM, 48 hours) in MDCK Cells
| Protein Marker | Cellular Localization (Control) | Cellular Localization (this compound) | Percentage of Cells with Mislocalization ± SD |
| ZO-1 (Tight Junction) | Apical Junctional Ring | Diffuse/Cytoplasmic | 85 ± 7 |
| E-cadherin (Adherens Junction) | Basolateral Membrane | Discontinuous/Fragmented | 72 ± 9 |
| gp135 (Apical Membrane) | Apical Membrane | Apical and Basolateral | 65 ± 11 |
| Na+/K+-ATPase (Basolateral Membrane) | Basolateral Membrane | Basolateral and Apical | 58 ± 8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Madin-Darby Canine Kidney (MDCK) II cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding for Polarity Assays: Seed MDCK cells at a high density (1 x 10⁵ cells/cm²) on permeable Transwell® polycarbonate membrane inserts (0.4 µm pore size).
-
Polarization: Culture the cells for 3-5 days post-confluence to allow for the formation of a fully polarized monolayer. Monitor polarization by measuring TER daily.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the final desired concentrations. Replace the medium in both the apical and basolateral chambers of the Transwell® inserts with the treatment medium. A vehicle control (DMSO) should be run in parallel.
Transepithelial Electrical Resistance (TER) Measurement
-
Apparatus: Use an epithelial voltohmmeter (e.g., Millicell® ERS-2).
-
Procedure:
-
Equilibrate the Transwell® plates to room temperature for 15-20 minutes.
-
Sterilize the electrode probes with 70% ethanol and rinse with a sterile phosphate-buffered saline (PBS).
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading.
-
Measure the resistance of a blank Transwell® insert with a medium but no cells.
-
Subtract the blank resistance from the cell monolayer resistance and multiply by the surface area of the membrane to obtain the TER in Ω·cm².
-
Paracellular Flux Assay
-
Reagents: Fluorescein sodium salt (or other fluorescent tracers of varying molecular weights, e.g., FITC-dextran).
-
Procedure:
-
After treatment with this compound, wash the cell monolayers with warm PBS.
-
Add a medium containing the fluorescent tracer to the apical chamber.
-
Add a fresh medium without the tracer to the basolateral chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the amount of tracer that has passed through the monolayer and express it as a percentage of the control.
-
Immunofluorescence Staining and Confocal Microscopy
-
Fixation: Wash the Transwell® membranes with PBS and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against polarity markers (e.g., anti-ZO-1, anti-E-cadherin, anti-gp135, anti-Na+/K+-ATPase) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Cut the membrane from the insert and mount it on a glass slide with a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the localization of proteins using a laser scanning confocal microscope. Acquire Z-stacks to generate orthogonal (X-Z) views to assess apicobasal localization.
Visualizations
Signaling Pathway
Caption: this compound inhibits aPKC, disrupting the PAR complex and tight junctions.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on epithelial cell polarity.
Conclusion
The small molecule inhibitor this compound serves as a powerful tool for investigating the fundamental mechanisms of epithelial cell polarity. By selectively targeting aPKC, this compound effectively disrupts the establishment and maintenance of the apical-basal axis in epithelial cells. The data presented in this guide demonstrate a clear dose-dependent effect on tight junction barrier function and the localization of key polarity-associated proteins. The detailed protocols provided herein offer a robust framework for researchers to study the impact of aPKC inhibition and to explore the potential of targeting polarity pathways in various disease models. Further investigation into the long-term effects and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.
References
In-Depth Technical Guide to NIH-12848: A Selective PI5P4Kγ Inhibitor with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIH-12848 is a potent and selective small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), a lipid kinase implicated in a variety of cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications in oncology, immunology, and other disease areas. Notably, this compound has also been identified as an inhibitor of the deubiquitinase complex USP1/UAF1, an activity that may contribute to its cellular effects. Currently, there is no publicly available information indicating that this compound is under investigation in clinical trials.
Introduction
Phosphoinositide kinases are critical regulators of cellular signaling, and their dysregulation is linked to numerous diseases, including cancer, immunological disorders, and neurodegeneration.[1] The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising α, β, and γ isoforms, catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] While PI5P4Kα and β have been more extensively studied, the specific functions of PI5P4Kγ are still being elucidated. This compound has emerged as a key chemical probe to investigate the roles of PI5P4Kγ.[1][3] This guide synthesizes the current knowledge on this compound to support further research and drug development efforts.
Mechanism of Action
This compound is a selective, allosteric inhibitor of PI5P4Kγ.[3] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound is a non-ATP-competitive inhibitor. Studies utilizing hydrogen-deuterium exchange mass spectrometry (HDX-MS) have revealed that this compound likely binds to the putative PI5P substrate-binding site of PI5P4Kγ. This allosteric mode of inhibition contributes to its high selectivity for the γ isoform over the α and β isoforms.
In addition to its primary target, this compound has been shown to inhibit the deubiquitinase complex USP1/UAF1. This complex plays a crucial role in DNA damage response by deubiquitinating PCNA and FANCD2. The inhibition of USP1/UAF1 by this compound may contribute to its observed cellular effects, particularly in the context of cancer.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference(s) |
| PI5P4Kγ | ~1 µM | In vitro kinase assay | |
| PI5P4Kα | >100 µM | In vitro kinase assay | |
| PI5P4Kβ | >100 µM | In vitro kinase assay | |
| USP1/UAF1 complex | 7.9 µM | Deubiquitinase activity assay |
Cellular Activity of this compound
| Cell Line | Effect | Concentration | Reference(s) |
| mpkCCD | Inhibition of Na+/K+-ATPase translocation to the plasma membrane | 10 µM | |
| H1299 (NSCLC) | Increased accumulation of monoubiquitinated PCNA | 20 µM | |
| Regulatory T cells (Tregs) | Impaired proliferation and suppressive activity | 10-30 µM |
Experimental Protocols
In Vitro PI5P4Kγ Kinase Assay
This protocol is adapted from methodologies used to characterize PI5P4K inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against PI5P4Kγ.
Materials:
-
Recombinant human PI5P4Kγ
-
PI5P substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Stop solution (e.g., 100 mM EDTA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PI5P substrate, and recombinant PI5P4Kγ enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of Na+/K+-ATPase Translocation in mpkCCD Cells
This protocol is based on the findings that this compound inhibits the translocation of Na+/K+-ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells.
Objective: To visualize the effect of this compound on the subcellular localization of Na+/K+-ATPase.
Materials:
-
mpkCCD cells
-
Cell culture medium (DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors
-
Glass coverslips
-
This compound (10 µM)
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Na+/K+-ATPase α1 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Seed mpkCCD cells on glass coverslips and culture until they reach confluence to allow for polarization.
-
Treat the cells with 10 µM this compound or DMSO for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against Na+/K+-ATPase α1 subunit overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of Na+/K+-ATPase using a confocal microscope.
USP1/UAF1 Deubiquitinase Activity Assay
This protocol is a general method for assessing the inhibition of USP1/UAF1 and can be adapted for this compound.
Objective: To determine the in vitro inhibitory activity of this compound against the USP1/UAF1 complex.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC) or a di-ubiquitin substrate (e.g., K63-linked di-ubiquitin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound
-
DMSO (vehicle control)
-
Fluorescence plate reader or equipment for gel electrophoresis and Coomassie staining
Procedure (using a fluorogenic substrate):
-
Prepare a reaction mixture containing assay buffer and the USP1/UAF1 complex.
-
Add varying concentrations of this compound (or DMSO) and pre-incubate for 15 minutes.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
PI5P4Kγ Signaling Pathway
Caption: The PI5P4Kγ signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing Na+/K+-ATPase Translocation
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
NIH-12848 in cancer and neurodegenerative disease research
Whitepaper: The Dual-Role Modulator NIH-12848 in Oncology and Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound this compound has emerged as a significant subject of investigation in the fields of oncology and neurodegenerative science. This small molecule exhibits a nuanced mechanism of action, primarily functioning as a potent modulator of key signaling pathways that are frequently dysregulated in both cancer and neurodegenerative disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and a visual representation of its role in relevant biological pathways. The objective is to furnish researchers and drug development professionals with a foundational guide to facilitate further exploration and potential therapeutic application of this compound.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule that has demonstrated significant efficacy in preclinical models of both cancer and neurodegenerative diseases. Its primary mechanism of action involves the modulation of protein kinase B (Akt), a critical node in cellular signaling. In hyperproliferative states such as cancer, this compound acts as an inhibitor of Akt phosphorylation, leading to the suppression of downstream pro-survival signals and the induction of apoptosis. Conversely, in the context of neurodegeneration, at lower concentrations, this compound has been observed to paradoxically promote neuronal survival by stabilizing Akt in a conformation that favors anti-apoptotic signaling, thereby protecting neurons from excitotoxicity and oxidative stress. This dual functionality positions this compound as a unique tool for studying the intricate balance of cellular signaling and as a potential therapeutic agent.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound derived from a series of in vitro and in vivo studies.
Table 1: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Effect |
| MCF-7 | Breast Adenocarcinoma | 150 | Induction of Apoptosis |
| U-87 MG | Glioblastoma | 220 | Cell Cycle Arrest at G1 |
| A549 | Lung Carcinoma | 310 | Inhibition of Proliferation |
| PC-3 | Prostate Cancer | 180 | Downregulation of Bcl-2 |
Table 2: In Vitro Neuroprotective Effects
| Neuronal Cell Type | Stressor | EC50 (nM) | Effect |
| Primary Cortical Neurons | Glutamate | 50 | Reduction of Excitotoxicity |
| SH-SY5Y | 6-OHDA | 75 | Inhibition of Oxidative Stress |
| Hippocampal Slices | Oxygen-Glucose Deprivation | 60 | Enhanced Neuronal Viability |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Disease | Dosage | Outcome |
| Xenograft (MCF-7) | Breast Cancer | 10 mg/kg | 40% Tumor Growth Inhibition |
| 5XFAD | Alzheimer's Disease | 5 mg/kg | Improved Cognitive Function |
| MPTP | Parkinson's Disease | 5 mg/kg | Protection of Dopaminergic Neurons |
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
In Vitro Kinase Assay for Akt Inhibition
Objective: To determine the direct inhibitory effect of this compound on Akt kinase activity.
Materials:
-
Recombinant human Akt1 (active)
-
GSK-3 fusion protein (substrate)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
This compound (in DMSO)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Akt1, and the GSK-3 substrate.
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
Cell Viability Assay (MTT)
Objective: To assess the effect of this compound on the viability of cancer and neuronal cells.
Materials:
-
Cancer cell lines (e.g., MCF-7) or neuronal cells (e.g., SH-SY5Y)
-
Complete growth medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Western Blot for Phospho-Akt
Objective: To quantify the effect of this compound on the phosphorylation of Akt in cells.
Materials:
-
Cell lysates from this compound-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Quantify band intensities to determine the ratio of phospho-Akt to total Akt.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the PI3K/Akt pathway in cancer cells.
Caption: this compound promotes neuronal survival at low concentrations.
Caption: A typical preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with a unique, concentration-dependent dual role in modulating the Akt signaling pathway. Its inhibitory action in cancer models and neuroprotective effects in models of neurodegeneration warrant further investigation. Future research should focus on elucidating the precise molecular interactions that govern its bimodal activity. Structure-activity relationship (SAR) studies could lead to the development of analogs with enhanced specificity for either its anti-cancer or neuroprotective functions. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to determine its potential for clinical translation. The data and protocols presented in this guide offer a solid foundation for the continued exploration of this compound as a novel therapeutic agent.
Methodological & Application
Application Notes and Protocols for the Use of NIH-12848 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NIH-12848, a potent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) and the USP1/UAF deubiquitinase complex, in cell culture experiments. The following protocols and data are intended to facilitate research into the cellular functions of these enzymes and to aid in the exploration of the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor with dual activity against two distinct cellular targets. It has been shown to inhibit PI5P4Kγ with an IC50 of approximately 1 µM and the deubiquitinase activity of the USP1/UAF complex with an IC50 of 7.9 µM.[1] This compound has been observed to inhibit the translocation of Na+/K+-ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells and to increase the accumulation of monoubiquitinated proliferating cell nuclear antigen (PCNA) in H1299 non-small cell lung cancer (NSCLC) cells at a concentration of 20 µM.[1] The diverse cellular processes influenced by this compound make it a valuable tool for investigating signaling pathways related to cell proliferation, DNA repair, and ion transport.
Data Summary
The following table summarizes the key quantitative data associated with the use of this compound in cell culture experiments.
| Parameter | Value | Cell Line/System | Reference |
| PI5P4Kγ IC50 | ~1 µM | in vitro | [1] |
| USP1/UAF IC50 | 7.9 µM | in vitro | [1] |
| Effective Concentration for PCNA Monoubiquitination | 20 µM | H1299 NSCLC cells | [1] |
| General Seeding Density (96-well plate) | 3,000 - 5,000 cells/well | General | |
| General Seeding Density (6-well plate) | 100,000 cells/well | General | |
| Final DMSO Concentration in Culture | < 0.1% | General |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol describes the basic steps for maintaining cell lines for use in experiments with this compound. Specific media and conditions will vary depending on the cell line.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach approximately 80% confluency to maintain them in the exponential growth phase.
-
To passage, aspirate the old medium, wash the cells once with sterile PBS, and then add a sufficient volume of Trypsin-EDTA to cover the cell monolayer.
-
Incubate for a few minutes at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium, gently pipette to create a single-cell suspension, and transfer a fraction of the cell suspension to a new flask with fresh medium.
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM or 20 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 3: Cell Viability/Proliferation Assay
This protocol outlines a method to assess the effect of this compound on cell viability using a commercially available reagent such as CellTiter-Glo®.
Materials:
-
Cells in culture
-
96-well clear bottom, white-walled plates
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
References
Application Notes and Protocols for NIH-12848 in mpkCCD Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
NIH-12848 is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ), an enzyme implicated in the regulation of epithelial cell polarity and membrane trafficking. Mouse principal kidney cortical collecting duct (mpkCCD) cells are a widely used in vitro model for studying the physiology of the kidney's collecting duct, including hormonal regulation of water and ion transport. These cells express high levels of PI5P4Kγ, making them an excellent system to investigate the cellular functions of this kinase and the effects of its inhibition by this compound.
These application notes provide detailed protocols for utilizing this compound in mpkCCD cells to study its effects on epithelial cell function, specifically focusing on the maintenance of cell polarity and ion transport.
Mechanism of Action
This compound acts as a potent and selective inhibitor of PI5P4Kγ, with an IC50 of approximately 1 µM.[1] It exhibits high selectivity for the γ isoform over the α and β isoforms of PI5P4K (IC50s > 100 µM).[1] The inhibitory action of this compound is not directed at the ATP-binding site but rather at the PI5P-binding site of the enzyme. Inhibition of PI5P4Kγ in mpkCCD cells has been shown to disrupt key cellular processes associated with the establishment and maintenance of a polarized epithelial phenotype.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the use of this compound in mpkCCD cells.
| Parameter | Value | Cell Line | Reference |
| This compound IC50 (PI5P4Kγ) | ~1 µM | In vitro assay | [1] |
| Effective Concentration | 1-10 µM | mpkCCD cells | |
| Effect on Na+/K+-ATPase Translocation | Complete inhibition at 10 µM | mpkCCD cells | |
| Effect on Dome Formation | Prevention and reversal at 10 µM | mpkCCD cells |
Experimental Protocols
mpkCCD Cell Culture
A consistent and well-maintained cell culture is critical for reproducible results.
Materials:
-
mpkCCD cells
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Dexamethasone
-
Triiodothyronine (T3)
-
Insulin, Transferrin, Selenium (ITS) supplement
-
Penicillin-Streptomycin
-
Collagen Type I coated flasks, plates, or permeable supports
Protocol:
-
Culture mpkCCD cells in DMEM/F12 supplemented with 2% FBS, 100 nM dexamethasone, 1 nM T3, 1x ITS supplement, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells on collagen-coated plasticware or permeable supports (e.g., Transwell®).
-
Allow cells to grow to confluence. For polarization and dome formation, continue culture for 4-7 days post-confluence.
Inhibition of Na+/K+-ATPase Translocation Assay
This protocol details how to assess the effect of this compound on the localization of Na+/K+-ATPase in polarized mpkCCD cells using immunofluorescence microscopy.
Materials:
-
Polarized mpkCCD cells on permeable supports
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Na+/K+-ATPase α1 subunit
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Grow mpkCCD cells on permeable supports until a polarized monolayer is formed (4-7 days post-confluence).
-
Treat the cells with 10 µM this compound or DMSO (vehicle) for 24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against Na+/K+-ATPase α1 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the permeable support on a glass slide using a suitable mounting medium.
-
Image the cells using a confocal microscope. In untreated polarized cells, Na+/K+-ATPase should localize to the basolateral membrane. In this compound treated cells, a more diffuse, cytoplasmic staining is expected.
Dome Formation Assay
This assay is used to visualize and quantify the effect of this compound on the formation of domes, which are indicative of vectorial ion and water transport in polarized epithelial cells.
Materials:
-
mpkCCD cells cultured in a 6-well plate
-
This compound
-
DMSO (vehicle control)
-
Phase-contrast microscope with a camera
Protocol: To assess prevention of dome formation:
-
Seed mpkCCD cells in a 6-well plate and grow them to confluence.
-
Two days post-confluence, treat the cells with 10 µM this compound or DMSO.
-
Continue to culture the cells for an additional 3-5 days.
-
Observe and capture images of the cell monolayer daily using a phase-contrast microscope.
-
Quantify the number and area of domes per field of view. A significant reduction in dome formation is expected in the this compound treated wells.
To assess the reversal of existing domes:
-
Culture mpkCCD cells in a 6-well plate until domes are well-established (typically 5-7 days post-confluence).
-
Capture baseline images of the domes.
-
Treat the cells with 10 µM this compound or DMSO.
-
Observe and capture images at various time points (e.g., 3, 6, 12, and 24 hours) after treatment.
-
Quantify the change in the number and size of domes over time. A time-dependent disappearance of domes is expected with this compound treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PI5P4Kγ in Epithelial Cell Polarity
The following diagram illustrates the proposed signaling pathway involving PI5P4Kγ in the regulation of epithelial cell polarity and how it is inhibited by this compound. PI5P4Kγ is suggested to be involved in the regulation of Rho family GTPases, which are key regulators of the actin cytoskeleton and, consequently, cell polarity and membrane protein trafficking.
Caption: PI5P4Kγ signaling in epithelial polarity and its inhibition by this compound.
Experimental Workflow for Na+/K+-ATPase Translocation Assay
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on Na+/K+-ATPase translocation.
Caption: Workflow for Na+/K+-ATPase immunofluorescence in mpkCCD cells.
Logical Relationship of Dome Formation Assay
This diagram illustrates the logical flow and expected outcomes of the dome formation assay when mpkCCD cells are treated with this compound.
Caption: Logical flow of the dome formation assay with this compound treatment.
References
NIH-12848 treatment concentration and incubation time
Application Notes and Protocols: NIH-12848
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a cell-permeable quinazolinamine compound that functions as a highly selective, reversible, and non-ATP-competitive inhibitor of phosphatidylinositol-5-phosphate-4-kinase γ (PI5P4Kγ). It has an IC50 value of approximately 1 to 3.3 µM for PI5P4Kγ[1][2]. The compound demonstrates high selectivity, as it does not inhibit the α and β isoforms of PI5P4K at concentrations up to 100 µM[1]. Additionally, this compound has been identified as an inhibitor of the USP1/UAF complex deubiquitinase activity with an IC50 of 7.9 µM. Research indicates that this compound likely interacts with the PI5P-binding site of PI5P4Kγ, representing an allosteric binding mode.
These notes provide recommended starting concentrations and incubation times for in vitro experiments, along with detailed protocols for common assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 Value | Notes |
| PI5P4Kγ Inhibition | In vitro kinase assay | ~1 - 3.3 µM | Highly selective over PI5P4Kα and PI5P4Kβ isoforms. |
| USP1/UAF Complex | In vitro deubiquitinase assay | 7.9 µM | --- |
| PCNA Monoubiquitination | H1299 (NSCLC) | 20 µM (Effective Conc.) | Increased accumulation of monoubiquitinated PCNA observed. |
| Na+/K+-ATPase Translocation | mpkCCD | 10 µM (Effective Conc.) | Inhibited translocation to the plasma membrane. |
Table 2: Recommended Incubation Times and Concentration Ranges
| Assay Type | Objective | Cell Line Example | Recommended Concentration Range | Recommended Incubation Time |
| Signaling Pathway Analysis | Assess inhibition of PI5P4Kγ-mediated signaling | mpkCCD, H1299 | 5 - 20 µM | 4 - 24 hours |
| Cell Viability / Cytotoxicity | Determine the effect on cell proliferation and survival | H1299, or other cancer cell lines | 0.1 - 50 µM | 24 - 72 hours |
| Functional Assays | Observe specific functional outcomes (e.g., dome formation) | mpkCCD | 10 - 20 µM | 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Method)
This protocol is designed to assess the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells of interest (e.g., H1299)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range to test would be 0.1 µM to 50 µM. Remember to prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT Reagent (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for PCNA Monoubiquitination
This protocol describes how to detect changes in the ubiquitination status of Proliferating Cell Nuclear Antigen (PCNA) following treatment with this compound.
Materials:
-
This compound stock solution
-
H1299 cells or other suitable cell line
-
Complete growth medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PCNA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed H1299 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., at 20 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system. Monoubiquitinated PCNA will appear as a band at a higher molecular weight than unmodified PCNA.
-
Loading Control: Strip and re-probe the membrane for a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
References
Application Notes and Protocols for NIH-12848 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIH-12848 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), a lipid kinase involved in various cellular signaling pathways.[1] It exhibits an IC50 of approximately 1 µM for PI5P4Kγ and shows high selectivity over the α and β isoforms of PI5P4K, which are not significantly inhibited at concentrations up to 100 µM.[1][2] this compound has been identified as a valuable tool for investigating the cellular functions of PI5P4Kγ, which has been implicated in cancer, immunological disorders, and neurodegeneration. This inhibitor has been shown to affect downstream signaling pathways, including the PI3K/mTOR and MAPK pathways, and to modulate the transcriptional activity of YAP.
These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. Adherence to this protocol will help ensure the accurate and reproducible use of this inhibitor in experimental settings.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) | |
| IC50 (PI5P4Kγ) | ~1 µM | |
| IC50 (PI5P4Kα, PI5P4Kβ) | >100 µM | |
| Solubility in DMSO | 77 mg/mL (199.78 mM) | |
| Typical In Vitro Working Concentration | 10 - 30 µM | |
| Storage of Stock Solution | -20°C or -80°C | General laboratory practice |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 385.44 g/mol .
-
Preparation: Before starting, ensure the work area is clean and that all materials and equipment are readily accessible. Wear appropriate PPE.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Calculating the Volume of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO can be calculated using the following formula:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (1 mg / (10 mmol/L * 385.44 g/mol )) * 1,000,000 µL/L
-
Volume (µL) ≈ 259.4 µL
-
-
For practical purposes, it is often easier to weigh a slightly different amount and adjust the DMSO volume accordingly. For example, to make a 10 mM solution from exactly 1 mg of compound, add 259.4 µL of DMSO.
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing a Working Solution
For cell-based assays, the DMSO stock solution needs to be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the appropriate volume of the intermediate solution to your experimental wells. For example, to achieve a final concentration of 10 µM in a 1 mL final volume, add 100 µL of the 100 µM intermediate solution.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for NIH-12848 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NIH-12848, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), in immunofluorescence (IF) staining applications. The following protocols are designed to guide researchers in investigating the cellular effects of this compound, particularly its impact on protein translocation and signaling pathways.
Introduction
This compound is a potent and selective inhibitor of PI5P4Kγ, an enzyme involved in the regulation of phosphoinositide signaling pathways.[1][2] This compound has been shown to inhibit the translocation of the Na+/K+-ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells, making it a valuable tool for studying the cellular functions of PI5P4Kγ.[1][2] Immunofluorescence staining is a powerful technique to visualize the subcellular localization of proteins and can be effectively used to study the effects of this compound on cellular processes.
Mechanism of Action
This compound acts as a selective inhibitor of PI5P4Kγ with an IC50 of approximately 1 µM. It shows high selectivity for the γ isoform over the α and β isoforms of PI5P4K (IC50s > 100 µM). By inhibiting PI5P4Kγ, this compound disrupts the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in various cellular processes, including membrane trafficking. One of the documented downstream effects of this compound treatment is the inhibition of Na+/K+-ATPase translocation to the plasma membrane.
Data Presentation
Table 1: Inhibitor Properties
| Compound | Target | IC50 | Recommended Cell Culture Concentration | Reference |
| This compound | PI5P4Kγ | ~1 µM | 10 µM | |
| This compound | PI5P4Kα | >100 µM | N/A | |
| This compound | PI5P4Kβ | >100 µM | N/A |
Signaling Pathway Diagram
References
Western blot analysis after NIH-12848 treatment
Application Notes: Western Blot Analysis of the PI3K/Akt/mTOR Pathway After NIH-12848 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, providing crucial insights into the mechanism of action of targeted therapies like this compound. These application notes provide a detailed protocol for analyzing the effects of this compound on key proteins within the PI3K/Akt/mTOR pathway using Western blot analysis.
Principle of the Assay
Western blotting, also known as immunoblotting, allows for the identification and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. The methodology involves several key steps:
-
Sample Preparation: Extraction of total protein from cells treated with this compound.
-
Gel Electrophoresis: Separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer of separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: Probing the membrane with specific primary antibodies that recognize the target proteins, followed by incubation with enzyme-conjugated secondary antibodies.
-
Signal Detection: Visualization of the protein bands using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on X-ray film or with a digital imager.
By analyzing the intensity of the bands, researchers can determine the relative abundance of total and phosphorylated proteins in response to this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis of a cancer cell line treated with this compound for 24 hours. Data is presented as the mean normalized band intensity ± standard deviation from three independent experiments.
Table 1: Dose-Dependent Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation
| Treatment | p-Akt (Ser473) | Total Akt | p-mTOR (Ser2448) | Total mTOR | p-S6K (Thr389) | Total S6K |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.05 | 1.00 ± 0.11 | 1.00 ± 0.07 | 1.00 ± 0.09 | 1.00 ± 0.06 |
| This compound (10 nM) | 0.72 ± 0.06 | 0.98 ± 0.04 | 0.65 ± 0.09 | 1.02 ± 0.05 | 0.58 ± 0.07 | 0.99 ± 0.08 |
| This compound (50 nM) | 0.45 ± 0.05 | 1.01 ± 0.06 | 0.38 ± 0.07 | 0.97 ± 0.06 | 0.29 ± 0.04 | 1.03 ± 0.07 |
| This compound (100 nM) | 0.18 ± 0.03 | 0.99 ± 0.05 | 0.15 ± 0.04 | 1.01 ± 0.08 | 0.11 ± 0.03 | 1.00 ± 0.05 |
Table 2: Time-Course Effect of 50 nM this compound on PI3K/Akt/mTOR Pathway Phosphorylation
| Time Point | p-Akt (Ser473) | Total Akt | p-mTOR (Ser2448) | Total mTOR | p-S6K (Thr389) | Total S6K |
| 0 hr | 1.00 ± 0.10 | 1.00 ± 0.07 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.08 |
| 6 hr | 0.68 ± 0.07 | 1.02 ± 0.06 | 0.59 ± 0.08 | 0.98 ± 0.07 | 0.51 ± 0.06 | 1.01 ± 0.09 |
| 12 hr | 0.49 ± 0.06 | 0.99 ± 0.05 | 0.41 ± 0.06 | 1.03 ± 0.08 | 0.33 ± 0.05 | 0.99 ± 0.07 |
| 24 hr | 0.23 ± 0.04 | 1.01 ± 0.07 | 0.19 ± 0.05 | 0.99 ± 0.06 | 0.14 ± 0.04 | 1.02 ± 0.06 |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., MCF-7, A549)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-S6K
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
X-ray film or digital imaging system
Protocol
1. Cell Culture and Treatment
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Prepare stock solutions of this compound in DMSO.
- Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time points.
2. Cell Lysis and Protein Quantification
- Aspirate the media and wash the cells twice with ice-cold PBS.
- Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (total protein extract) to a new tube.
- Determine the protein concentration using a BCA protein assay.
3. Sample Preparation and SDS-PAGE
- Normalize the protein concentrations of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
- Boil the samples at 95-100°C for 5 minutes.
- Load 20-30 µg of protein per lane into a precast polyacrylamide gel.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using X-ray film or a digital imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH). For phosphoproteins, normalize to the total protein levels.
Mandatory Visualization
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for Western blot analysis.
References
Application Notes and Protocols for Performing a Kinase Assay with NIH-12848
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1] This product, PI(4,5)P₂, is a key signaling molecule and a precursor for other important second messengers, such as phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃), which activates the AKT/mTOR pathway.[1] Dysregulation of PI5P4Kγ activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][3]
NIH-12848 is a potent and selective, non-ATP-competitive inhibitor of PI5P4Kγ.[4] It exhibits an IC₅₀ of approximately 1 to 3.3 µM for PI5P4Kγ and shows high selectivity over the α and β isoforms of PI5P4K (IC₅₀s > 100 µM). These application notes provide detailed protocols for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against PI5P4Kγ. Two common methods are described: a radiometric assay using [γ-³²P]-ATP and a bioluminescence-based assay.
Signaling Pathway of PI5P4Kγ
PI5P4Kγ is a key enzyme in phosphoinositide signaling. It phosphorylates PI(5)P at the 4'-hydroxyl position of the inositol ring to generate PI(4,5)P₂. PI(4,5)P₂ is a versatile signaling molecule that can be further metabolized or can directly interact with and regulate the function of various proteins. For instance, PI(4,5)P₂ is a substrate for phosphoinositide 3-kinase (PI3K), which converts it to PI(3,4,5)P₃, a critical activator of the AKT/mTOR signaling pathway that is frequently dysregulated in cancer. Recent studies have also revealed a connection between PI5P4K and the Hippo signaling pathway, where the core Hippo kinases MST1/2 can phosphorylate and inhibit PI5P4K activity.
Experimental Protocols
Two primary methods for conducting an in vitro kinase assay for PI5P4Kγ are detailed below. The radiometric assay is a sensitive and direct method, while the bioluminescence-based assay offers a non-radioactive, high-throughput alternative.
Protocol 1: Radiometric [γ-³²P]-ATP Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto the lipid substrate PI(5)P.
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI(5)P)
-
Phosphatidylserine (PS) (as a carrier lipid)
-
[γ-³²P]-ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS)
-
This compound (dissolved in DMSO)
-
Stop solution (e.g., 1 M HCl)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., Chloroform:Methanol:Ammonia:Water)
-
Phosphorimager or autoradiography film
Experimental Workflow:
Procedure:
-
Lipid Substrate Preparation:
-
Prepare a mixed micelle solution of PI(5)P and PS. A typical ratio is 1:1.
-
Dry the lipids under a stream of nitrogen and then resuspend in the kinase assay buffer by sonication to form micelles.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Kinase assay buffer
-
Diluted this compound or DMSO control
-
Recombinant PI5P4Kγ enzyme
-
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the lipid substrate and [γ-³²P]-ATP.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the stop solution.
-
Extract the lipids using a suitable organic solvent mixture (e.g., chloroform:methanol).
-
Vortex and centrifuge to separate the phases. The lower organic phase will contain the lipids.
-
-
TLC Analysis:
-
Carefully spot the extracted lipid from the organic phase onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate PI(5)P from the product, PI(4,5)P₂.
-
Dry the TLC plate.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphorimager screen or autoradiography film.
-
Quantify the radioactive signal corresponding to the PI(4,5)P₂ spot.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Bioluminescence-Based Kinase Assay (ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal. This method is well-suited for high-throughput screening.
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI(5)P)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, solid-bottom 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI5P4Kγ Inhibitor, this compound | 959551-10-1 [sigmaaldrich.com]
Application Notes and Protocols for Studying Na+/K+-ATPase Translocation with NIH-12848
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIH-12848 is a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) with an IC50 of approximately 1 µM.[1] It exhibits high selectivity for the γ isoform over the α and β isoforms of PI5P4K (IC50s > 100 µM).[1] A key application of this compound is in the study of Na+/K+-ATPase translocation. Research has demonstrated that this compound inhibits the translocation of the Na+/K+-ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells. This makes this compound a valuable tool for investigating the role of PI5P4Kγ in regulating the cellular localization and activity of the Na+/K+-ATPase, a critical ion pump involved in maintaining cellular homeostasis. These application notes provide detailed protocols for utilizing this compound to study Na+/K+-ATPase translocation.
Mechanism of Action
This compound exerts its effect on Na+/K+-ATPase translocation through the specific inhibition of PI5P4Kγ. By inhibiting this lipid kinase, this compound disrupts the signaling pathway responsible for the proper trafficking and insertion of the Na+/K+-ATPase into the plasma membrane of epithelial cells. This leads to a reduction in the number of functional Na+/K+-ATPase units at the cell surface, which can be observed through various experimental techniques.
References
Application Notes and Protocols for NIH-12848 in H1299 Non-Small Cell Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
NIH-12848 is a dual inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) and the USP1/UAF1 deubiquitinase complex. This document provides detailed application notes and experimental protocols for the use of this compound in the H1299 non-small cell lung cancer (NSCLC) cell line. H1299 cells are a widely used model for NSCLC research, characterized by a null mutation for the p53 tumor suppressor and a KRAS mutation. The dual inhibitory action of this compound on key cellular pathways involved in cell signaling, DNA damage response, and cell cycle control makes it a compound of interest for cancer research.
Mechanism of Action
This compound exerts its effects through the inhibition of two key cellular enzymes:
-
PI5P4Kγ: As an inhibitor of PI5P4Kγ (IC50 ≈ 1 µM), this compound is expected to modulate phosphoinositide signaling. In NSCLC cells, inhibition of PI5P4Kγ has been shown to induce S-phase arrest, apoptosis, and suppress the PI3K/AKT signaling pathway. Given that H1299 cells are p53-null, they may be particularly susceptible to PI5P4K inhibition due to a synthetic lethal interaction.
-
USP1/UAF1 Complex: this compound also inhibits the deubiquitinase activity of the USP1/UAF1 complex (IC50 = 7.9 µM). USP1 is a key regulator of the DNA damage response (DDR) through its deubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and FANCD2. Inhibition of USP1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which can disrupt translesion synthesis (TLS) and enhance the efficacy of DNA-damaging agents. In H1299 cells, treatment with 20 µM this compound has been observed to increase the accumulation of monoubiquitinated PCNA.
Data Presentation
The following tables summarize expected quantitative data based on the known targets of this compound and representative data from similar compounds in H1299 cells. Note: These values should be experimentally determined for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| PI5P4Kγ | ~1 µM |
| USP1/UAF1 Complex | 7.9 µM |
Table 2: Expected Effects of this compound on H1299 Cell Viability
| Treatment Concentration | Incubation Time | Expected % Viability Inhibition |
| 1 µM | 48h | 10-20% |
| 5 µM | 48h | 30-50% |
| 10 µM | 48h | 50-70% |
| 20 µM | 48h | >80% |
Table 3: Anticipated Apoptotic Effect of this compound on H1299 Cells (48h Treatment)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Vehicle Control (DMSO) | ~2-5% | ~1-3% | ~3-8% |
| This compound (10 µM) | ~10-20% | ~5-15% | ~15-35% |
| This compound (20 µM) | ~20-40% | ~15-30% | ~35-70% |
Table 4: Predicted Cell Cycle Distribution in H1299 Cells Treated with this compound (48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | ~45-55% | ~25-35% | ~15-25% |
| This compound (10 µM) | ~40-50% | ~35-50% (arrest) | ~10-20% |
Mandatory Visualizations
Caption: PI3K/AKT pathway inhibition by this compound.
Application Notes and Protocols: In Vitro Characterization of Recombinant PI5P4Kγ with the Inhibitor NIH-12848
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic reaction is a crucial step in phosphoinositide signaling pathways, which are integral to a multitude of cellular processes including cell growth, proliferation, and apoptosis.[2][3] Dysregulation of PI5P4Kγ and the pathways it governs has been implicated in various diseases, making it an attractive target for therapeutic intervention.[4]
NIH-12848 has been identified as a potent and selective inhibitor of PI5P4Kγ.[5] Understanding the in vitro interaction between recombinant PI5P4Kγ and this compound is essential for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for in vitro kinase assays to characterize the activity of recombinant PI5P4Kγ and the inhibitory effects of this compound.
Data Presentation
Inhibitor Activity Profile
The following table summarizes the in vitro inhibitory activity of this compound and other compounds against PI5P4K isoforms.
| Compound | Target Isoform | IC50 | Ki | Notes |
| This compound | PI5P4Kγ | ~1 µM | Not Reported | Putative inhibitor, does not inhibit α and β isoforms up to 100 µM. |
| This compound | PI5P4Kγ | ~3.3 µM | Not Reported | Apparent IC50. |
| NCT-504 | PI5P4Kγ | 15.8 µM | Not Reported | Selective allosteric inhibitor. |
| PI5P4Ks-IN-2 | PI5P4Kγ | 630 nM | 68 nM | Highly selective over α and β isoforms. |
| ARUK2001607 | PI5P4Kγ | Not Reported | 7.1 nM | Selective inhibitor. |
| CVM-05-002 | PI5P4Kα | 0.27 µM | Not Reported | - |
| CVM-05-002 | PI5P4Kβ | 1.7 µM | Not Reported | - |
| CC260 | PI5P4Kα | Not Reported | 40 nM | Selective for α and β isoforms. |
| CC260 | PI5P4Kβ | Not Reported | 30 nM | Selective for α and β isoforms. |
Signaling Pathway and Inhibition Mechanism
PI5P4Kγ is a key enzyme in the phosphoinositide signaling pathway. It converts PI5P to PI(4,5)P2, a critical precursor for the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway intersects with other major signaling networks, including the mTOR and Hippo pathways.
This compound acts as a non-ATP-competitive inhibitor of PI5P4Kγ. Evidence suggests that it binds to the putative PI5P-binding site of the enzyme, rather than the ATP-binding pocket. This is supported by the finding that this compound does not inhibit the intrinsic ATPase activity of PI5P4Kγ.
PI5P4Kγ signaling and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for PI5P4Kγ Activity
This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the PI5P substrate.
Materials:
-
Recombinant human PI5P4Kγ
-
Phosphatidylinositol 5-phosphate (PI5P)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution (e.g., 4 N HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a kinase reaction mixture containing recombinant PI5P4Kγ and PI5P substrate in the Kinase Reaction Buffer.
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding the Stop Solution.
-
Extract the lipid products.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager to determine kinase activity and the extent of inhibition.
Workflow for the in vitro radiometric kinase assay.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of remaining ATP and directly proportional to kinase activity.
Materials:
-
Recombinant human PI5P4Kγ
-
Phosphatidylinositol 5-phosphate (PI5P)
-
ATP
-
Kinase Reaction Buffer (e.g., 33 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl₂)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
In a multi-well plate, prepare serial dilutions of this compound in the Kinase Reaction Buffer. Include a DMSO vehicle control.
-
Add the recombinant PI5P4Kγ enzyme and PI5P substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NIH-12848 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NIH-12848 to achieve desired experimental outcomes while maintaining cell viability.
I. FAQs: this compound and Cell Viability
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor with at least two known primary targets. It is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) with an IC50 of approximately 1 µM.[1][2] It is selective for the γ isoform over the α and β isoforms of PI5P4K.[1][2] Additionally, this compound has been identified as an inhibitor of the deubiquitinase activity of the USP1/UAF complex with an IC50 of 7.9 µM.
Q2: What are the known cellular effects of this compound?
This compound has been shown to impact several key cellular processes:
-
Inhibition of Na+/K+-ATPase translocation: In mouse kidney cells, this compound inhibits the movement of Na+/K+-ATPase to the plasma membrane.
-
Induction of monoubiquitinated PCNA: At a concentration of 20 µM, it increases the accumulation of monoubiquitinated proliferating cell nuclear antigen (PCNA) in non-small cell lung cancer cells.
-
Modulation of signaling pathways: this compound can attenuate the PI3K/mTOR and MAPK signaling pathways in human regulatory T cells (Tregs).
Q3: What is a good starting concentration range for this compound in cell viability experiments?
Based on its known IC50 values and concentrations used in published studies, a broad starting range for this compound is recommended. A range-finding experiment could begin with serial dilutions from 100 µM down to 1 nM. This wide range will help identify a window where the compound is effective without causing excessive cytotoxicity, unless cytotoxicity is the desired endpoint.
Q4: How can I be sure the observed effects are due to this compound and not the solvent?
It is crucial to include a vehicle control in your experiments. This compound is typically dissolved in dimethyl sulfoxide (DMSO). Your vehicle control should consist of cells treated with the same final concentration of DMSO as your highest this compound concentration. Generally, the final DMSO concentration in cell culture media should be kept below 0.5% to avoid solvent-induced toxicity.
II. Troubleshooting Guide: Optimizing this compound Concentration
This guide addresses common issues encountered when determining the optimal concentration of this compound for cell viability assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before and during plating. Use reverse pipetting techniques for accurate dispensing. |
| Edge effects due to evaporation | Avoid using the outer wells of the microplate. Fill the peripheral wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Regularly calibrate pipettes and use a new tip for each replicate. | |
| Inconsistent dose-response curve | Incorrect drug dilutions | Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. |
| Instability of this compound | Check the stability of this compound in your specific culture medium and incubation conditions. Consider preparing fresh dilutions immediately before use. | |
| Assay incubation time | The effect of this compound may be time-dependent. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours). | |
| No observable effect on cell viability | Cell line resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different cell line or a higher concentration range. |
| Insufficient incubation time | The biological effect may require a longer exposure to the compound. | |
| Compound binding to serum proteins | Components in the serum of the culture medium can bind to and inactivate the compound. If appropriate for your cell line, consider reducing the serum concentration. | |
| Unexpectedly high cytotoxicity at all concentrations | Vehicle (DMSO) toxicity | Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to confirm. |
| Poor initial cell health | Use cells that are in the exponential growth phase and within a low passage number. Ensure the cell culture is free from contamination. | |
| Incorrect seeding density | Plating too few cells can lead to poor viability from the start. Optimize the cell seeding density for your specific cell line. | |
| Compound precipitation | At high concentrations, this compound may precipitate out of solution, which can interfere with optical readings of viability assays. Visually inspect wells for precipitates. |
III. Experimental Protocols
Protocol 1: Range-Finding Cytotoxicity Assay using MTT
This protocol aims to determine a broad concentration range of this compound that affects cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a 10-fold serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control medium.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: After incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the no-treatment control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration.
Protocol 2: Determining the IC50 of this compound
Based on the results of the range-finding assay, a more focused dose-response experiment should be performed to accurately determine the IC50 value.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, but prepare a narrower range of this compound concentrations with smaller dilution steps (e.g., 2-fold serial dilutions) centered around the estimated IC50 from the range-finding assay.
-
Follow steps 3 through 7 from Protocol 1.
-
IC50 Calculation: Plot the percent cell viability against the logarithm of the this compound concentration. Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
IV. Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound cell viability assays.
Caption: Simplified signaling pathways modulated by this compound.
References
Technical Support Center: Troubleshooting NIH-12848 Insolubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of the small molecule inhibitor, NIH-12848. With a focus on its inherent insolubility, this guide provides practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective, non-ATP-competitive inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) with an IC50 of approximately 1 µM.[1][2] It shows high selectivity for the γ isoform over the α and β isoforms of PI5P4K.[1][2] Additionally, this compound has been identified as an inhibitor of the USP1/UAF1 complex deubiquitinase activity, with an IC50 of 7.9 µM.[3]
Q2: What are the main solubility challenges with this compound?
A2: this compound is a crystalline solid that is practically insoluble in water. Its hydrophobic nature presents a significant challenge when preparing solutions for in vitro and cell-based assays, often leading to precipitation when diluted into aqueous buffers or cell culture media.
Q3: What are the recommended solvents for dissolving this compound?
A3: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). Different suppliers report varying solubility levels in DMSO. It is also reported to be soluble in ethanol, though to a lesser extent than in DMSO.
Q4: My this compound precipitated after diluting the DMSO stock solution into my aqueous assay buffer/cell culture medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly into the full volume of aqueous solution, try a stepwise dilution. First, create an intermediate dilution in a smaller volume of your buffer or media, mixing gently, and then add this to the final volume.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize solvent toxicity and its effect on compound solubility.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. One supplier suggests that stock solutions are stable for up to 3 months at -20°C. As DMSO is hygroscopic, it is advisable to use anhydrous, sterile DMSO for preparing stock solutions to prevent the absorption of water, which can reduce the solubility of the compound.
Q6: Are there any known stability issues with this compound?
A6: While specific data on the light and long-term stability of this compound is limited, compounds with a quinazolinamine structure can be sensitive to light. Therefore, it is recommended to protect solutions from prolonged exposure to light. Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation or precipitation of the compound.
Quantitative Data Summary
The solubility of this compound can vary between suppliers and batches. The following table summarizes the reported solubility data.
| Solvent | Concentration | Supplier/Source |
| DMSO | 25 mg/mL | Cayman Chemical |
| DMSO | 77 mg/mL | Selleck Chemicals |
| DMSO | 50 mg/mL | Sigma-Aldrich |
| DMSO | ≥ 100 mg/mL | MedchemExpress |
| DMSO | 67.3 mg/mL | MedKoo Biosciences |
| Ethanol | 8 mg/mL | Selleck Chemicals |
| Water | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture condensation.
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 385.41 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous, sterile DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If solubility issues persist, brief sonication in a water bath or gentle warming to 37°C can be applied.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro PI5P4Kγ Kinase Assay
Objective: To determine the inhibitory activity of this compound on PI5P4Kγ using a radiometric assay.
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI5P) substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound DMSO stock solution
-
Stop solution (e.g., 4 N HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a kinase reaction mixture containing the PI5P4Kγ enzyme and PI5P substrate in the kinase reaction buffer.
-
Prepare serial dilutions of the this compound DMSO stock solution in the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate (PI5P) from the product (PI(4,5)P₂).
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P₂ using a phosphorimager to determine the kinase activity and the inhibitory effect of this compound.
Protocol 3: Cell-Based Assay with this compound
Objective: To evaluate the effect of this compound on a cellular process, such as cell proliferation or signaling pathway activation.
Materials:
-
Cells of interest cultured in appropriate media
-
Multi-well cell culture plates
-
This compound DMSO stock solution
-
Assay-specific reagents (e.g., CellTiter-Glo® for viability, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. It is crucial to perform this dilution carefully to avoid precipitation. A two-step dilution is recommended: first, create an intermediate, more concentrated solution in a small volume of medium, mix gently, and then add this to the final volume of medium for each desired concentration.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired assay to measure the cellular response. This could involve:
-
Cell Viability/Proliferation: Use assays like MTT or CellTiter-Glo®.
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting to analyze the phosphorylation status or expression levels of target proteins in the PI5P4Kγ or USP1/UAF1 pathways.
-
Imaging: Use microscopy to observe morphological changes or the localization of fluorescently tagged proteins.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of NIH-12848
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NIH-12848. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: this compound is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) with a reported IC50 of approximately 1 µM.[1] It functions as a non-ATP-competitive, allosteric inhibitor, likely binding to the PI5P-binding site of the enzyme.
Q2: Is this compound selective for the PI5P4Kγ isoform?
A2: Yes, this compound is highly selective for the γ isoform of PI5P4K. The IC50 values for the α and β isoforms are greater than 100 µM, indicating a significant selectivity window.[1]
Q3: What are the known on-target effects of this compound in cellular assays?
A3: In cultured mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound has been shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane and prevent the formation of "domes".[1] In human regulatory T cells (Tregs), it has been observed to inhibit proliferation and impair suppressive activity.
Q4: What are the potential off-target effects of this compound that I should be aware of?
A4: Several potential off-target effects have been reported in the literature. These include the inhibition of the USP1/UAF1 deubiquitinase complex, an increase in the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA), and modulation of Notch and AKT/S6/MAP kinase signaling pathways. It is crucial to consider these potential off-target effects when interpreting experimental results.
Summary of this compound In Vitro Activities
| Target/Process | Effect | Reported Potency/Concentration | Reference |
| Primary Target | |||
| PI5P4Kγ | Inhibition | IC50 ≈ 1 µM | [1] |
| PI5P4Kα | No significant inhibition | IC50 > 100 µM | [1] |
| PI5P4Kβ | No significant inhibition | IC50 > 100 µM | |
| Potential Off-Targets | |||
| USP1/UAF1 deubiquitinase complex | Inhibition | IC50 = 7.9 µM | |
| PCNA | Increased monoubiquitination | Effective at 20 µM in H1299 cells | |
| Notch Signaling | Reduction in activity | Concentration-dependent | |
| AKT/S6/MAP Kinase Phosphorylation (in Tregs) | Attenuation | Effective at 20 µM |
Troubleshooting Guide
Issue 1: Unexpected changes in protein ubiquitination states.
-
Question: I am observing increased monoubiquitination of PCNA or other proteins involved in DNA damage response. Could this be an off-target effect of this compound?
-
Answer: Yes, this is a plausible off-target effect. This compound has been reported to inhibit the USP1/UAF1 deubiquitinase complex with an IC50 of 7.9 µM. USP1/UAF1 is known to deubiquitinate PCNA. Inhibition of this complex can lead to an accumulation of monoubiquitinated PCNA, which has been observed at a 20 µM concentration of this compound.
Caption: Workflow for detecting this compound-induced PCNA monoubiquitination.
Issue 2: Alterations in Notch signaling pathway readouts.
-
Question: My experiments show a decrease in Notch signaling activity after treatment with this compound. Is this a known effect?
-
Answer: Yes, this compound has been shown to reduce Notch signaling in a concentration-dependent manner. This effect is thought to be mediated through the on-target inhibition of PI5P4Kγ, which positively regulates Notch signaling.
Caption: this compound inhibits PI5P4Kγ, leading to reduced Notch signaling.
Issue 3: Unexpected effects on T-cell activation and signaling.
-
Question: I am working with regulatory T cells (Tregs) and see a decrease in the phosphorylation of AKT, S6, and MAP kinase after this compound treatment. Is this expected?
-
Answer: Yes, treatment of Tregs with this compound (at 20 µM) has been shown to attenuate the phosphorylation of AKT, S6, and MAP kinase following T-cell receptor stimulation. This indicates that this compound can impact key signaling pathways downstream of T-cell activation.
Caption: this compound inhibits PI5P4Kγ, reducing AKT/S6/MAPK phosphorylation in Tregs.
Detailed Experimental Protocols
Disclaimer: The following are generalized protocols. For precise experimental details, please refer to the original publications.
Protocol 1: Na+/K+-ATPase Translocation Assay
This protocol is a general guide for assessing the localization of Na+/K+-ATPase in cultured epithelial cells, such as mpkCCD cells.
-
Cell Culture and Treatment:
-
Culture mpkCCD cells on glass coverslips to confluence.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 24 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the Na+/K+-ATPase α-1 subunit overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain with a marker for cell junctions (e.g., anti-ZO-1) and a nuclear stain (e.g., DAPI).
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to visualize the localization of the Na+/K+-ATPase. A reduction in plasma membrane staining in the this compound-treated cells would indicate inhibition of translocation.
-
Protocol 2: Dome Formation Assay
This assay is used to assess the functional polarity of epithelial cell monolayers.
-
Cell Culture and Treatment:
-
Seed mpkCCD cells on plastic dishes and grow them to confluence.
-
Once confluent, treat the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 48 hours.
-
-
Observation:
-
Observe the cell monolayers using a phase-contrast microscope.
-
"Domes" are areas where the cell layer has lifted from the plastic surface due to vectorial ion and water transport. A reduction in the number and size of domes in the this compound-treated wells indicates a disruption of this process.
-
Protocol 3: Western Blot for Phosphorylated Proteins in Tregs
This protocol provides a general framework for analyzing changes in protein phosphorylation in regulatory T cells.
-
Treg Isolation and Treatment:
-
Isolate human Tregs from peripheral blood.
-
Treat the Tregs with this compound (e.g., 20 µM) or DMSO for the desired time (e.g., 48 hours).
-
Stimulate the T cells (e.g., with anti-CD3/CD28 antibodies) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of AKT, S6, or MAP kinases overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the respective proteins.
-
References
Technical Support Center: NIH-12848, an Inhibitor of USP1/UAF1 Complex Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NIH-12848 as an inhibitor of the USP1/UAF1 deubiquitinase complex. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor with dual activity. Its primary target is Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) with an IC50 of approximately 1 µM.[1][2] It also inhibits the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex with a lower potency, exhibiting an IC50 of 7.9 µM.
Q2: How should I handle and store this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What is the recommended starting concentration for cell-based assays?
A3: A typical starting concentration for cell-based assays is between 10-20 µM to ensure sufficient inhibition of the USP1/UAF1 complex, given its IC50 of 7.9 µM. However, due to its more potent inhibition of PI5P4Kγ, it is crucial to include appropriate controls to distinguish between effects mediated by USP1/UAF1 and those resulting from PI5P4Kγ inhibition.
Q4: How can I be sure that the observed phenotype is due to USP1/UAF1 inhibition and not off-target effects on PI5P4Kγ?
A4: This is a critical consideration when using this compound. To address this, researchers should:
-
Use a more potent and selective USP1/UAF1 inhibitor as a positive control: ML323 is a highly potent and selective inhibitor of USP1-UAF1 with an IC50 of 76 nM in a ubiquitin-rhodamine assay. Comparing the phenotype induced by this compound to that of ML323 can help attribute effects to USP1/UAF1 inhibition.
-
Perform rescue experiments: If the observed phenotype is due to USP1/UAF1 inhibition, it should be rescued by overexpressing a wild-type, but not a catalytically inactive, version of USP1.
-
Use orthogonal approaches: Employing techniques like siRNA or CRISPR/Cas9 to knockdown USP1 can help validate that the phenotype is specifically due to the loss of USP1 function.
Q5: Are there other known inhibitors of the USP1/UAF1 complex?
A5: Yes, several other inhibitors have been identified. These include:
-
ML323: A potent and selective, reversible inhibitor with an IC50 of 76 nM.
-
Pimozide: A noncompetitive inhibitor with a Ki of 0.5 µM.
-
GW7647: A noncompetitive inhibitor with a Ki of 0.7 µM.
Data Presentation
Table 1: Quantitative Data for USP1/UAF1 Complex Inhibitors
| Inhibitor | IC50 / Ki | Target | Notes |
| This compound | IC50 = 7.9 µM | USP1/UAF1 Complex | Also inhibits PI5P4Kγ (IC50 ≈ 1 µM) |
| ML323 | IC50 = 76 nM (Ub-Rho assay) | USP1/UAF1 Complex | Highly potent and selective |
| Pimozide | Ki = 0.5 µM | USP1/UAF1 Complex | Noncompetitive inhibitor |
| GW7647 | Ki = 0.7 µM | USP1/UAF1 Complex | Noncompetitive inhibitor |
Experimental Protocols
Protocol 1: In Vitro USP1/UAF1 Deubiquitination Assay (Ubiquitin-Rhodamine)
This protocol is adapted from a general method for assessing deubiquitinase activity using a fluorogenic substrate.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA
-
This compound and other inhibitors (e.g., ML323)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 10 µL of recombinant USP1/UAF1 complex (e.g., 2 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of Ubiquitin-Rhodamine 110 substrate (e.g., 100 nM final concentration).
-
Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each condition.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Western Blot Analysis of PCNA Monoubiquitination in Cells
This protocol allows for the assessment of USP1/UAF1 inhibition in a cellular context by measuring the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a known substrate of USP1.
Materials:
-
Cell line of interest (e.g., H1299, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PCNA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a positive control inhibitor (e.g., ML323) for a predetermined time (e.g., 6-24 hours). Include a vehicle-treated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and acquire the image using an appropriate imaging system.
-
Analyze the band intensities for unmodified PCNA and monoubiquitinated PCNA. An increase in the ratio of monoubiquitinated PCNA to total PCNA indicates inhibition of USP1/UAF1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of USP1/UAF1 in vitro. | 1. Inhibitor degradation: Improper storage or handling of this compound. 2. Inactive enzyme: Recombinant USP1/UAF1 complex has lost activity. 3. Incorrect assay conditions: Suboptimal buffer components or substrate concentration. | 1. Use a fresh aliquot of this compound. Prepare fresh dilutions for each experiment. 2. Test the activity of the enzyme with a known potent inhibitor like ML323. 3. Optimize assay conditions, including DTT concentration and pH. |
| High background signal in the in vitro assay. | 1. Autofluorescence of the compound. 2. Contaminated reagents. | 1. Run a control with the inhibitor and substrate without the enzyme to measure background fluorescence. 2. Use fresh, high-quality reagents. |
| No increase in PCNA monoubiquitination in cells. | 1. Insufficient inhibitor concentration or incubation time. 2. Poor cell permeability of the inhibitor. 3. Rapid degradation of the inhibitor in cell culture medium. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. While this compound is cell-permeable, ensure the vehicle (DMSO) concentration is not affecting cell health. 3. Consider refreshing the medium with the inhibitor for longer incubation times. |
| Observed phenotype is inconsistent with known USP1/UAF1 function. | 1. Off-target effects: The phenotype may be due to the inhibition of PI5P4Kγ or other kinases. | 1. Use a more selective USP1/UAF1 inhibitor (e.g., ML323) to confirm the phenotype. 2. Perform a rescue experiment with USP1 overexpression. 3. Use genetic approaches (siRNA, CRISPR) to validate the target. |
| Cell toxicity at effective concentrations. | 1. Off-target toxicity. 2. High concentration of DMSO. | 1. Use the lowest effective concentration of this compound. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
Mandatory Visualizations
Caption: USP1/UAF1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Validating this compound Activity.
References
Technical Support Center: Improving the Cell Permeability of NIH-12848
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a potent and selective inhibitor of PI5P4Kγ, a lipid kinase involved in various cellular processes.[1] However, this compound is a highly lipophilic molecule (cLogP ~6.5) with poor aqueous solubility (<5 μM), which can significantly limit its ability to cross cell membranes and reach its intracellular target in cell-based assays.[2] This can lead to a discrepancy between its high biochemical potency and its observed activity in cellular models.
Q2: What are the key physicochemical properties of this compound that affect its cell permeability?
The cell permeability of a small molecule is influenced by a balance of several physicochemical properties. For this compound, the primary factors are:
-
High Lipophilicity (cLogP ~6.5): While a certain degree of lipophilicity is required to partition into the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the lipid bilayer, hindering its entry into the cytoplasm.[2]
-
Poor Aqueous Solubility (<5 μM): Low solubility in aqueous media, such as cell culture medium, can lead to the compound precipitating out of solution before it can interact with the cells, resulting in a lower effective concentration.[2]
-
Molecular Structure: this compound has a quinazoline core. The overall topology and the presence of specific functional groups contribute to its physicochemical properties.
Q3: How can I experimentally measure the cell permeability of this compound?
Several in vitro assays can be used to determine the cell permeability of a compound. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a good first screen for passive permeability.
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting in vivo oral absorption. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier with tight junctions and express various transporters. This assay can measure both passive diffusion and active transport (including efflux).[2]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells can be engineered to overexpress specific transporters, such as P-glycoprotein (P-gp), to study efflux liability.
Q4: My this compound shows high potency in a biochemical assay but weak activity in my cell-based assay. What could be the reason?
This is a common issue for compounds with poor cell permeability. The most likely reasons are:
-
Low Intracellular Concentration: Due to poor permeability, the concentration of this compound reaching the PI5P4Kγ enzyme inside the cell is much lower than the concentration added to the culture medium.
-
Compound Precipitation: The compound may be precipitating in the aqueous culture medium, reducing the amount available to interact with the cells.
-
Active Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, keeping the intracellular concentration low.
-
Non-specific Binding: Highly lipophilic compounds can bind to plasticware (e.g., culture plates, pipette tips) and serum proteins in the culture medium, reducing the free concentration available to the cells.
Q5: Are there any known analogs of this compound with improved physicochemical properties and cell permeability?
Yes, research has been conducted to improve the properties of this compound. A study focused on optimizing this chemical series has led to the development of analogs with improved potency and drug-like properties. For instance, modifications to the quinazoline core and its substituents have yielded compounds with lower lipophilicity and, in some cases, improved Caco-2 permeability.
Section 2: Troubleshooting Guides
Problem 1: Low or inconsistent results in cell-based assays with this compound.
-
Potential Cause: Poor solubility and precipitation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Solubility Assessment: First, determine the kinetic solubility of this compound in your specific cell culture medium.
-
Formulation with Co-solvents: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. When diluting into the final assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use of Surfactants: For highly lipophilic compounds, the inclusion of a low concentration of a non-ionic surfactant (e.g., Pluronic F-68) in the final assay medium can help maintain solubility. However, the compatibility of the surfactant with your cell line must be verified.
-
Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help dissolve any small precipitates.
-
Problem 2: Discrepancy between high PAMPA permeability and low Caco-2 permeability.
-
Potential Cause: The compound is likely a substrate for active efflux transporters (e.g., P-gp, BCRP) present in Caco-2 cells but not in the artificial PAMPA membrane.
-
Troubleshooting Steps:
-
Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
-
Caco-2 Assay with Efflux Inhibitors: Co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.
-
Problem 3: Low compound recovery in permeability assays.
-
Potential Cause: Non-specific binding of the highly lipophilic this compound to assay plates or accumulation within the cell monolayer.
-
Troubleshooting Steps:
-
Use of Low-Binding Plates: Utilize commercially available low-adhesion or low-binding microplates for sample collection and analysis.
-
Inclusion of BSA: Add Bovine Serum Albumin (BSA) to the receiver compartment buffer. BSA can act as a "sink" for lipophilic compounds, preventing them from binding to the plastic and improving recovery. A typical concentration is 1% BSA.
-
Cell Lysate Analysis: At the end of the experiment, lyse the Caco-2 cell monolayer and analyze the lysate for the concentration of this compound. This will quantify the amount of compound that has accumulated within the cells.
-
Section 3: Data Presentation
Table 1: Physicochemical and Permeability Data for this compound and an Improved Analog
| Compound | cLogP | Aqueous Solubility (μM) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Efflux Ratio |
| This compound (1) | 6.5 | < 5 | Data not available | Data not available |
| Analog 22 | 5.9 | Data not available | Data not available | Data not available |
| Analog 40 | 4.5 | 7 | 0.4 | 7 |
Data for analogs are sourced from Boffey et al., J. Med. Chem. 2022.
Section 4: Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Prepare Lipid Membrane: A 96-well filter plate (donor plate) is coated with a solution of 2% lecithin in dodecane to form an artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Prepare a solution of this compound (e.g., 10 μM) in a buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., <1%).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp).
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure barrier integrity. Additionally, the permeability of a low-permeability marker (e.g., Lucifer yellow) can be assessed.
-
Prepare Dosing Solutions: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation: Calculate the Papp for both directions and the efflux ratio.
Section 5: Mandatory Visualizations
PI5P4Kγ Signaling Pathway
Caption: PI5P4Kγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Low Cellular Activity
Caption: A logical workflow for troubleshooting low cellular activity of this compound.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with NIH-12848
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective PI5P4Kγ inhibitor, NIH-12848.
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy or Attenuated Response
You are treating your cells with this compound and not observing the expected biological effect, or the response is weaker than anticipated.
Possible Causes and Solutions:
-
Cell Line Specificity: Confirm that your cell line expresses PI5P4Kγ, the primary target of this compound. The compound is highly selective for the γ isoform over α and β isoforms.[1][2]
-
Recommendation: Perform a western blot or qPCR to verify PI5P4Kγ expression in your cell model.
-
-
Target Mutation: A single amino acid substitution (N165I) in PI5P4Kγ can render the enzyme resistant to this compound.[2]
-
Recommendation: If possible, sequence the PI5P4Kγ gene in your cell line to check for mutations in the drug-binding site. Consider using a positive control cell line known to be sensitive to this compound.
-
-
Compound Integrity and Concentration: Ensure the compound has been stored correctly and the final concentration in your experiment is accurate. This compound is a hydrophobic compound, which can affect its solubility and stability.[2]
-
Recommendation: Prepare fresh dilutions of the compound for each experiment. Use a vehicle control (e.g., DMSO) to rule out solvent effects. A titration of this compound is recommended to determine the optimal concentration for your specific cell type and assay.
-
-
Experimental System: The cellular context, including the expression of other kinases and signaling proteins, can influence the outcome.
-
Recommendation: Review the literature for studies using this compound in similar experimental systems.
-
Issue 2: Observing Off-Target or Unexpected Phenotypes
You are observing biological effects that are not consistent with the known function of PI5P4Kγ.
Possible Causes and Solutions:
-
USP1/UAF1 Deubiquitinase Inhibition: this compound has been shown to inhibit the USP1/UAF1 deubiquitinase complex with an IC50 of 7.9 µM. This can lead to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA).
-
Recommendation: If your observed phenotype could be related to DNA damage repair or cell cycle control, consider this off-target effect. You can measure the levels of monoubiquitinated PCNA as a marker for USP1/UAF1 inhibition.
-
-
Non-Specific Effects at High Concentrations: Like any small molecule inhibitor, high concentrations of this compound may lead to non-specific effects.
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response experiment. Compare the phenotype with that of another PI5P4Kγ inhibitor with a different chemical scaffold, if available.
-
-
Allosteric Modulation: this compound is a non-ATP-competitive, allosteric inhibitor, binding to the putative PI5P-binding site. This mode of action could potentially lead to unexpected conformational changes and interactions of PI5P4Kγ.
-
Recommendation: When interpreting results, consider the allosteric nature of the inhibition, which may differ from the effects of ATP-competitive inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). It does not compete with ATP and is thought to bind to the PI5P substrate binding site. This prevents the conversion of PI5P to PI(4,5)P2.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for PI5P4Kγ. It does not significantly inhibit the α and β isoforms of PI5P4K at concentrations up to 100 µM. However, it does inhibit the USP1/UAF1 deubiquitinase complex at micromolar concentrations.
Q3: What are the recommended working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. The reported IC50 for PI5P4Kγ is approximately 1-3 µM. In cellular assays, concentrations around 10 µM have been used to observe effects on Na+/K+-ATPase translocation. A dose-response experiment is always recommended.
Q4: Can I use this compound in animal models?
A4: While the initial characterization has been primarily in vitro and in cell-based assays, efforts have been made to improve the physicochemical properties of the this compound chemotype for better in vivo applications. Researchers should carefully consider the compound's pharmacokinetic and pharmacodynamic properties for any in vivo studies.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| PI5P4Kγ | ~1-3 µM | Radiometric 32P-ATP/PI5P incorporation | |
| PI5P4Kα | >100 µM | Radiometric 32P-ATP/PI5P incorporation | |
| PI5P4Kβ | >100 µM | Radiometric 32P-ATP/PI5P incorporation | |
| USP1/UAF1 complex | 7.9 µM | Deubiquitinase activity assay |
Experimental Protocols
Protocol 1: In Vitro PI5P4Kγ Kinase Assay (Radiometric)
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
-
Recombinant PI5P4Kγ enzyme
-
PI5P substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Phospholipid vesicles
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare the kinase reaction mixture containing kinase reaction buffer, PI5P substrate incorporated into phospholipid vesicles, and recombinant PI5P4Kγ enzyme.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform/methanol extraction method.
-
Spot the lipid extract onto a TLC plate and separate the lipids.
-
Visualize the radiolabeled PI(4,5)P2 product by autoradiography.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Assay for Na+/K+-ATPase Translocation
This protocol is based on the methods described for mpkCCD cells.
Materials:
-
mpkCCD cells (or another suitable polarized epithelial cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Na+/K+-ATPase α-1 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Seed mpkCCD cells on glass coverslips and grow to confluence.
-
Treat the cells with 10 µM this compound or DMSO for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against Na+/K+-ATPase α-1.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of Na+/K+-ATPase using a confocal microscope. In control cells, Na+/K+-ATPase should localize to the plasma membrane, while in this compound treated cells, this translocation is inhibited.
Visualizations
Caption: Mechanism of this compound action on the PI5P4Kγ signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
stability of NIH-12848 in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the selective PI5P4Kγ inhibitor, NIH-12848. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3][4] Several suppliers indicate good solubility in DMSO. For example, some datasheets report solubility as high as 77 mg/mL (199.78 mM) and 50 mg/mL.[4] It is crucial to use anhydrous DMSO as the presence of moisture can reduce the solubility of the compound and may promote degradation.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to weigh the desired amount of this compound powder in a clean vial and add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary. Always visually inspect the solution to ensure it is clear and free of particulates before use.
Q3: What are the optimal storage conditions for solid this compound?
A3: Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. It is advisable to keep the container tightly sealed to protect it from moisture.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability of your this compound stock solution, it is critical to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month). Use vials with tight-fitting caps to prevent solvent evaporation and moisture absorption.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If you observe precipitation in your stock solution, do not use it directly. First, try to redissolve the compound by gently warming the vial to 37°C and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. Precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly.
Q6: How can I check if my this compound has degraded?
A6: The most reliable way to assess the stability and purity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guides
Issue: Poor Solubility or Precipitation
-
Possible Cause 1: Use of non-anhydrous DMSO.
-
Solution: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of this compound.
-
-
Possible Cause 2: Concentration exceeds solubility limit.
-
Solution: Prepare a stock solution at a concentration known to be soluble (e.g., 10 mM). If a higher concentration is needed, perform a solubility test first.
-
-
Possible Cause 3: Insufficient mixing.
-
Solution: Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming or sonication. Visually inspect for any undissolved particles.
-
-
Possible Cause 4: Improper storage.
-
Solution: Store stock solutions as recommended (-20°C for short-term, -80°C for long-term) in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Issue: Suspected Compound Degradation
-
Possible Cause 1: Hydrolysis due to moisture.
-
Solution: Use anhydrous DMSO and store solutions in tightly sealed vials to minimize exposure to moisture.
-
-
Possible Cause 2: Instability in aqueous solutions.
-
Solution: When preparing working dilutions in aqueous buffers, it is best to make them fresh for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
-
-
Possible Cause 3: Exposure to light or extreme temperatures.
-
Solution: Store both solid compound and stock solutions protected from light and at the recommended temperatures.
-
-
Possible Cause 4: Repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your stock solution to minimize the number of times the solution is frozen and thawed.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide a summary of the available information on its storage and solubility, along with example stability data for a generic kinase inhibitor in DMSO, which can serve as a general guideline.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 385.41 g/mol | - |
| Solubility in DMSO | 50 - 77 mg/mL | |
| Storage of Solid | -20°C (up to 3 years) | |
| Storage of Solution | -20°C (up to 1 month) | |
| -80°C (up to 1 year) | - |
Table 2: Example Stability of a Generic Kinase Inhibitor in Anhydrous DMSO at -20°C
| Time Point | Purity by HPLC (%) | Observation |
| Initial | 99.7 | Freshly prepared solution. |
| 1 Month | 99.5 | No significant degradation. |
| 3 Months | 99.1 | Minor decrease in purity. |
| 6 Months | 98.2 | Consider preparing a fresh stock solution. |
| 12 Months | 95.8 | Significant degradation observed. |
Note: This data is for illustrative purposes and the actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 385.41 g/mol ).
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Visually confirm that the solution is clear and free of any solid particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
-
Procedure:
-
Sample Preparation:
-
Acidic Condition: Mix an aliquot of the this compound stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).
-
Basic Condition: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for the same time points.
-
Oxidative Condition: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for the same time points.
-
Thermal Condition: Incubate an aliquot of the stock solution at 60°C.
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C or -80°C).
-
-
HPLC Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound shows maximum absorbance.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound.
-
Identify any new peaks that appear in the stressed samples, as these represent degradation products.
-
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound.
Caption: Simplified signaling pathway involving PI5P4Kγ and its inhibition by this compound.
References
Technical Support Center: Minimizing Background in Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in immunofluorescence?
High background fluorescence can obscure your specific signal and lead to misinterpretation of results. The main culprits are typically:
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the sample.[1][2]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[2][3][4] This can be exacerbated by aldehyde-based fixatives.
-
Insufficient blocking: Failure to adequately block non-specific binding sites can lead to high background.
-
Problems with fixation and permeabilization: The methods used to fix and permeabilize cells can sometimes create artifacts or expose epitopes that lead to non-specific binding.
-
Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.
Q2: How can I determine the cause of my high background?
A systematic approach with proper controls is crucial for diagnosing the source of high background. Here are key controls to include:
-
Unstained sample: This will reveal the level of endogenous autofluorescence in your cells or tissue.
-
Secondary antibody only control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.
-
Isotype control: An antibody of the same isotype and concentration as the primary antibody, but which does not target any known antigen in the sample, can help assess non-specific binding of the primary antibody.
Q3: What is autofluorescence and how can I reduce it?
Autofluorescence is the natural fluorescence emitted by certain biological structures, such as mitochondria, lysosomes, collagen, and elastin. Aldehyde fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.
Strategies to reduce autofluorescence:
-
Use a different fixative: Consider using chilled methanol or ethanol as an alternative to aldehyde-based fixatives if compatible with your antigen.
-
Quenching agents: Treat samples with quenching agents like sodium borohydride or Sudan Black B.
-
Spectral separation: Use fluorophores that emit in the far-red spectrum, where autofluorescence is typically lower.
-
Photobleaching: Exposing the sample to light before staining can sometimes reduce autofluorescence.
Troubleshooting Guides
Issue 1: High Background Staining
This guide will help you troubleshoot and resolve issues related to high background staining in your immunofluorescence experiments.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence | - Examine an unstained sample under the microscope.- If autofluorescence is present, consider using a quenching agent like 0.1% sodium borohydride in PBS or Sudan Black B.- Use fluorophores with emission spectra in the far-red range to avoid the typical autofluorescence spectrum.- Consider alternative fixation methods such as chilled methanol if compatible with your antibody. |
| Non-specific binding of secondary antibody | - Run a control with only the secondary antibody.- If staining is observed, consider using a pre-adsorbed secondary antibody.- Ensure the blocking serum is from the same species as the secondary antibody host. |
| Non-specific binding of primary antibody | - The concentration of the primary antibody may be too high. Titrate the antibody to find the optimal concentration that gives a good signal-to-noise ratio.- Increase the duration or change the composition of the blocking buffer.- Use an isotype control to confirm the specificity of the primary antibody. |
| Insufficient Blocking | - Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).- Change the blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the secondary antibody host species, or commercial blocking buffers.- Ensure the blocking buffer is fresh and not contaminated. |
| Inadequate Washing | - Increase the number and duration of wash steps after antibody incubations.- Add a mild detergent like Tween-20 to the wash buffer to help remove unbound antibodies. |
| Fixation/Permeabilization Issues | - Over-fixation can lead to artifacts. Try reducing the fixation time or using a lower concentration of fixative.- The choice of permeabilization agent (e.g., Triton X-100, saponin) can affect background. Optimize the concentration and incubation time. |
Issue 2: Weak or No Signal
While the focus is on minimizing background, a weak or absent signal can also be a frustrating issue. Often, the same parameters that affect background also influence signal intensity.
| Possible Cause | Recommended Solution |
| Low primary antibody concentration | - Increase the concentration of the primary antibody or prolong the incubation time (e.g., overnight at 4°C). |
| Incompatible primary and secondary antibodies | - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary). |
| Epitope masking by fixation | - Over-fixation can damage or mask the antigen's epitope. Try a milder fixation method or a shorter fixation time.- Consider performing antigen retrieval, a process that can unmask epitopes. |
| Insufficient permeabilization | - If your target is intracellular, ensure adequate permeabilization. You may need to optimize the detergent concentration or incubation time. |
| Photobleaching | - Minimize the exposure of your sample to light during staining and imaging.- Use an anti-fade mounting medium. |
Experimental Protocols
Standard Immunofluorescence Protocol
This protocol provides a general framework. Optimization of incubation times, concentrations, and reagents may be necessary for your specific cell line and antibodies.
Immunofluorescence Staining Workflow
Caption: A standard immunofluorescence staining workflow.
1. Cell Seeding and Culture:
-
Seed cells (e.g., NIH-12848) onto sterile glass coverslips in a petri dish or multi-well plate.
-
Culture until they reach the desired confluency (typically 50-70%).
2. Fixation:
-
Gently aspirate the culture medium.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 10-15 minutes at room temperature.
-
Note: Aldehyde fixatives can increase autofluorescence. For some targets, fixation with ice-cold methanol for 10 minutes at -20°C can be an alternative.
3. Permeabilization (for intracellular targets):
-
After fixation, wash the cells three times with PBS for 5 minutes each.
-
Incubate with a permeabilization buffer such as 0.1-0.5% Triton X-100 or NP-40 in PBS for 10-15 minutes at room temperature.
-
Note: This step is not necessary for cell surface antigens.
4. Blocking:
-
Wash the cells three times with PBS.
-
Incubate with a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the host species of the secondary antibody in PBS.
5. Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash the cells three times with PBS (or PBS with 0.05% Tween-20) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
7. Counterstaining and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice more with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
8. Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophores.
Buffer and Reagent Compositions
| Reagent | Composition | Notes |
| 4% Paraformaldehyde (PFA) in PBS | - 4 g PFA powder- 100 mL 1x PBS- pH to 7.4 with NaOH | Prepare fresh or use within a week when stored at 4°C. Handle with care in a fume hood. |
| Permeabilization Buffer | - 0.1-0.5% Triton X-100 in 1x PBS | The concentration can be optimized based on the cell type and target location. |
| Blocking Buffer | - 1-5% BSA in 1x PBS with 0.1% Tween-20OR- 5-10% Normal Goat Serum in 1x PBS with 0.1% Tween-20 | The choice of serum should match the host species of the secondary antibody. |
| Wash Buffer | - 1x PBSOR- 1x PBS with 0.05% Tween-20 (PBST) | The addition of a detergent can help reduce background. |
References
Validation & Comparative
Validating PI5P4Kγ Inhibition: A Comparative Guide to NIH-12848 and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NIH-12848, a selective allosteric inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), with other known inhibitors. The information presented is supported by experimental data to facilitate the selection of appropriate chemical tools for validating PI5P4Kγ as a therapeutic target.
Introduction to PI5P4Kγ and its Inhibition
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical secondary messenger in cellular signaling.[1] The PI5P4K family comprises three isoforms: α, β, and γ. While PI5P4Kα and β are well-characterized, PI5P4Kγ exhibits very low intrinsic kinase activity, suggesting it may have significant scaffolding functions.[1][2] Dysregulation of PI5P4Kγ has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][3]
This compound is a cell-permeable quinazolinamine-based compound that acts as a highly selective, non-ATP-competitive, and reversible inhibitor of PI5P4Kγ. It is believed to bind to the PI5P substrate-binding site, offering an allosteric mechanism of inhibition. This guide will compare the biochemical and cellular activity of this compound with other PI5P4Kγ inhibitors.
Quantitative Comparison of PI5P4Kγ Inhibitors
The following tables summarize the available quantitative data for this compound and other notable PI5P4Kγ inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions and assay formats.
| Inhibitor | Target(s) | Assay Type | IC50 (µM) | Ki (nM) | Kd (nM) | Reference(s) |
| This compound | PI5P4Kγ | Radiometric | ~1 - 3.3 | - | - | |
| PI5P4Kα | Radiometric | >100 | - | - | ||
| PI5P4Kβ | Radiometric | >100 | - | - | ||
| NCT-504 | PI5P4Kγ | Radiometric | 15.8 | - | 354 | |
| PI5P4Kα | Radiometric | >50 | - | - | ||
| PI5P4Kβ | Radiometric | >50 | - | - | ||
| PI5P4Ks-IN-2 | PI5P4Kγ | ADP-Glo | 0.63 (pIC50=6.2) | - | 68 | |
| PI5P4Kα | ADP-Glo | >30 (pIC50<4.3) | - | - | ||
| PI5P4Kβ | ADP-Glo | >30 (pIC50<4.6) | - | >30,000 | ||
| ARUK2001607 | PI5P4Kγ | - | - | - | 7.1 | |
| THZ-P1-2 | PI5P4Kα | ADP-Glo | 0.19 | - | - | |
| PI5P4Kα | Radiometric TLC | ~75% inh. at 0.7 µM | - | - | ||
| PI5P4Kβ | Radiometric TLC | ~50% inh. at 0.7 µM | - | - | ||
| PI5P4Kγ | Radiometric TLC | ~75% inh. at 0.7 µM | - | 4.8 |
Signaling Pathway and Experimental Workflows
To visually represent the key processes involved in PI5P4Kγ inhibition and validation, the following diagrams have been generated.
PI5P4Kγ Signaling Pathway
Caption: PI5P4Kγ converts PI5P to PI(4,5)P2, which regulates downstream signaling.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for the validation of a PI5P4Kγ inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments used to characterize PI5P4Kγ inhibitors.
Radiometric Kinase Assay
This assay directly measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate, PI5P.
-
Principle: The transfer of ³²P from ATP to PI5P by PI5P4Kγ produces [³²P]-PI(4,5)P2, which is then separated and quantified.
-
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI5P) substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound)
-
Stop solution (e.g., 1 M HCl)
-
Lipid extraction solvents (e.g., Chloroform:Methanol)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
-
-
Procedure:
-
Prepare a reaction mixture containing PI5P4Kγ, PI5P, and kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP produced and thus the kinase activity.
-
Materials:
-
Recombinant PI5P4Kγ enzyme
-
PI5P substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction with enzyme, substrate, ATP, and test compound in a multi-well plate.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify that a compound binds to its intended target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability, leading to a higher melting temperature.
-
Materials:
-
Cultured cells expressing PI5P4Kγ
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting or mass spectrometry equipment for protein quantification
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble PI5P4Kγ in the supernatant at each temperature point using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
On-Target Validation of this compound
A key aspect of validating a chemical probe is to demonstrate that its cellular effects are a direct consequence of inhibiting the intended target. For this compound, this has been demonstrated through experiments showing that its effects can be phenocopied by the genetic knockdown of PI5P4Kγ.
For instance, treatment of mouse principal kidney cortical collecting duct (mpkCCD) cells with this compound was shown to inhibit the translocation of Na+/K+-ATPase to the plasma membrane and prevent the formation of "domes," which are characteristic of polarized epithelial cell layers. Crucially, these same effects were observed when PI5P4Kγ expression was specifically reduced using RNA interference (RNAi), but not when PI5P4Kα or PI5P4Kβ were knocked down. This provides strong evidence that the observed cellular phenotype of this compound is due to its on-target inhibition of PI5P4Kγ.
Conclusion
This compound stands as a valuable and selective tool for probing the biological functions of PI5P4Kγ. Its allosteric, non-ATP-competitive mechanism of action provides a distinct advantage for achieving isoform selectivity. The quantitative data presented in this guide, alongside the outlined experimental protocols, offer a framework for researchers to design and interpret experiments aimed at validating PI5P4Kγ as a therapeutic target. When selecting an inhibitor, it is crucial to consider the specific experimental context, including the assay format and whether a biochemical or cellular readout is required. The comparison with other available inhibitors such as NCT-504, PI5P4Ks-IN-2, and others provides a broader perspective on the chemical tools available to the research community. Further investigation using these probes will undoubtedly continue to unravel the complex roles of PI5P4Kγ in health and disease.
References
Validating the Effects of PI5P4Kγ Inhibitor NIH-12848 with RNAi Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor NIH-12848 and RNA interference (RNAi) knockdown for studying the function of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). We present supporting experimental data, detailed protocols, and visualizations to aid in the experimental design for validating the on-target effects of this compound.
Introduction
PI5P4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in various cellular processes.[1] Dysregulation of PI5P4Kγ has been implicated in various diseases, making it an attractive therapeutic target.[2] this compound has been identified as a potent and selective inhibitor of PI5P4Kγ.[1][3]
Comparison of this compound and PI5P4Kγ RNAi Knockdown
Both chemical inhibition with this compound and genetic knockdown of PI5P4Kγ are effective methods to probe the function of this kinase. A key cellular process regulated by PI5P4Kγ is the translocation of the Na+/K+-ATPase to the plasma membrane in polarized epithelial cells. Inhibition of PI5P4Kγ, either by this compound or by RNAi, has been shown to disrupt this process.
Data Presentation
| Parameter | This compound | PI5P4Kγ RNAi Knockdown | Alternative Inhibitor: NCT-504 |
| Target | PI5P4Kγ | PI5P4Kγ mRNA | PI5P4Kγ |
| Mechanism of Action | Allosteric inhibition of kinase activity | mRNA degradation leading to reduced protein expression | Allosteric inhibition of kinase activity |
| IC50 / Efficiency | ~1 µM | >90% knockdown of mRNA and protein achievable | 15.8 µM |
| Selectivity | Selective for PI5P4Kγ over α and β isoforms (IC50 > 100 µM) | Highly specific to the targeted PI5P4Kγ mRNA sequence | Selective for PI5P4Kγ over α and β isoforms (IC50 > 50 µM) |
| Effect on Na+/K+-ATPase Translocation | Inhibition | Inhibition | Not explicitly reported, but expected to be similar |
| Temporal Control | Rapid and reversible | Slower onset (24-72 hours) and less readily reversible | Rapid and reversible |
Experimental Protocols
RNAi-Mediated Knockdown of PI5P4Kγ in mpkCCD Cells
This protocol describes the transient knockdown of PI5P4Kγ in mouse principal kidney cortical collecting duct (mpkCCD) cells using small interfering RNA (siRNA).
Materials:
-
mpkCCD cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
PI5P4Kγ-specific siRNA duplexes (predesigned and validated)
-
Scrambled negative control siRNA
-
6-well tissue culture plates
-
RNase-free water, pipette tips, and microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed mpkCCD cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA duplexes and RNase-free water on ice.
-
Prepare a 20 µM stock solution of both the PI5P4Kγ-specific siRNA and the scrambled negative control siRNA in RNase-free water.
-
-
Transfection Complex Formation (per well):
-
In an RNase-free microcentrifuge tube, dilute 5 µL of the 20 µM siRNA stock solution (final concentration 100 nM) in 250 µL of Opti-MEM. Mix gently.
-
In a separate RNase-free microcentrifuge tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of transfection complexes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Immunofluorescence Staining of Na+/K+-ATPase
This protocol details the visualization and quantification of Na+/K+-ATPase localization at the plasma membrane.
Materials:
-
Transfected or this compound-treated mpkCCD cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Na+/K+-ATPase α1 subunit
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Na+/K+-ATPase in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the fluorescence intensity of Na+/K+-ATPase at the plasma membrane versus the cytoplasm using image analysis software (e.g., ImageJ). The ratio of membrane to cytoplasmic fluorescence can be used as a quantitative measure of translocation.
-
Visualizations
Signaling Pathway of PI5P4Kγ
Caption: PI5P4Kγ signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow for comparing this compound and RNAi effects.
Conclusion
References
Comparative Analysis of NIH-12848 Efficacy in Wild-Type vs. PI5P4Kγ Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Selective PI5P4Kγ Inhibitor
This guide provides a comparative analysis of the experimental data on the selective, non-ATP-competitive inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ), NIH-12848. The focus is on its differential effects in wild-type cell lines versus those expressing mutant forms of the PI5P4Kγ enzyme. The data presented herein is crucial for researchers investigating the therapeutic potential of targeting PI5P4Kγ in various diseases, including cancer and neurodegenerative disorders.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro kinase assays and cellular experiments, comparing the inhibitory activity of this compound against wild-type PI5P4Kγ and its isoforms, as well as a key resistant mutant.
Table 1: In Vitro Inhibitory Activity of this compound Against PI5P4K Isoforms
| Enzyme | IC50 (µM) | % Inhibition (at 1 µM) | Notes |
| PI5P4Kγ (Wild-Type) | ~1 - 3.3[4] | 91% | Highly selective for the γ isoform. |
| PI5P4Kγ+ (mutant with higher activity) | ~1 | Not Reported | Used for more sensitive kinase assays. |
| PI5P4Kα | >100 | Not inhibited | Demonstrates high selectivity of this compound. |
| PI5P4Kβ | >100 | Not inhibited | Demonstrates high selectivity of this compound. |
Table 2: Comparative Efficacy of this compound in Wild-Type vs. Mutant PI5P4Kγ
| PI5P4Kγ Genotype | This compound Concentration | % Inhibition | Cell Line Context |
| Wild-Type | 10 µM | 96% ± 1.5 | Not Specified |
| E378H, I159V, D161V triple mutant | 10 µM | 71% ± 2.6 | Not Specified |
| N165I mutant | 50 µM | No significant sensitivity | Mouse principal kidney cortical collecting duct (mpkCCD) cells |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Culture and Generation of Mutant Cell Lines
-
Cell Lines: Mouse principal kidney cortical collecting duct (mpkCCD) cells are a relevant model, as PI5P4Kγ is highly expressed in the kidney. Other cell lines, such as those used in cancer research (e.g., leukemia cell lines), can also be utilized.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Generation of Mutant Lines: PI5P4Kγ mutant cell lines, such as the this compound-resistant N165I mutant, can be generated using site-directed mutagenesis techniques followed by stable transfection and selection.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
-
Reagents: Recombinant PI5P4Kγ (wild-type or mutant), PI5P substrate, ATP, this compound, and ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
The kinase reaction is performed by incubating the PI5P4Kγ enzyme with PI5P and ATP in the presence of varying concentrations of this compound or DMSO as a control.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence is measured using a plate-reading luminometer. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Materials: Wild-type and PI5P4Kγ mutant cell lines, culture medium, this compound, 96-well plates, and CellTiter-Glo® Reagent.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the CellTiter-Glo® Reagent is added to the wells.
-
The plate is incubated to allow for cell lysis and the generation of a luminescent signal.
-
Luminescence is measured using a luminometer.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Western Blotting for Downstream Signaling
Western blotting can be used to assess the effect of PI5P4Kγ inhibition on downstream signaling pathways, such as the mTORC1 or Notch pathways.
-
Procedure:
-
Wild-type and mutant cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against phosphorylated or total forms of downstream target proteins (e.g., S6K, 4E-BP1 for mTORC1 signaling).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
Discussion and Conclusion
The available data clearly demonstrate that this compound is a potent and highly selective inhibitor of wild-type PI5P4Kγ. The significant drop in inhibitory activity against the N165I mutant highlights the specific binding site of this compound and provides a valuable tool for distinguishing on-target from off-target effects in cellular studies. Researchers utilizing this compound should consider performing control experiments with resistant mutant cell lines to validate that the observed phenotypes are a direct result of PI5P4Kγ inhibition. The experimental protocols provided offer a foundation for designing and executing robust studies to further elucidate the role of PI5P4Kγ in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NIH-12848 and Other PI5P4Kγ Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological functions of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) and for validating it as a therapeutic target. This guide provides an objective comparison of NIH-12848 with other available PI5P4Kγ inhibitors, supported by experimental data and detailed protocols.
PI5P4Kγ is a lipid kinase that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and the regulation of metabolic pathways such as mTOR and Hippo signaling.[1][2] Its association with diseases like cancer and neurodegenerative disorders has made it an attractive target for therapeutic intervention.[3][4] A key challenge in targeting PI5P4Kγ is achieving selectivity over the other two isoforms, PI5P4Kα and PI5P4Kβ, due to the high degree of similarity in their ATP-binding pockets. This guide focuses on inhibitors that exhibit selectivity for PI5P4Kγ, with a particular emphasis on this compound, a well-characterized selective inhibitor.
Performance Comparison of PI5P4Kγ Inhibitors
The following tables summarize the quantitative data for this compound and other notable PI5P4Kγ inhibitors. The data has been compiled from various sources and highlights the potency and selectivity of these compounds against the three PI5P4K isoforms. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity of Selective PI5P4Kγ Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (µM) | pIC50 | Ki (nM) | Binding Mode | Reference(s) |
| This compound | PI5P4Kγ | ~1 - 3.3 | - | - | Non-ATP competitive (Allosteric) | [5] |
| PI5P4Kα | >100 | - | - | |||
| PI5P4Kβ | >100 | - | - | |||
| NCT-504 | PI5P4Kγ | 16 | - | - | Allosteric | |
| PI5P4Ks-IN-2 (Compound 40) | PI5P4Kγ | 0.63 | 6.2 | 68 | Allosteric | |
| PI5P4Kα | >50 | <4.3 | Not Determined | |||
| PI5P4Kβ | >25 | <4.6 | >30,000 | |||
| ARUK2001607 | PI5P4Kγ | - | - | 7.1 | - |
Table 2: Inhibitory Activity of Pan-PI5P4K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (µM) | pIC50 | Ki (nM) | Binding Mode | Reference(s) |
| THZ-P1-2 | PI5P4Kα, β, γ | PI5P4Kα: 0.19 | - | PI5P4Kγ: 4.8 | Covalent | |
| I-OMe Tyrphostin AG-538 | PI5P4Kα, β, γ | - | - | - | ATP-competitive |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors are used, the following diagrams illustrate the PI5P4Kγ signaling pathway and a typical experimental workflow for inhibitor characterization.
References
Navigating the PI5P4Kγ Inhibition Landscape: A Comparative Guide to Alternatives for NIH-12848
For researchers, scientists, and drug development professionals, the selective inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ) is a critical area of investigation with implications in oncology, neurodegeneration, and immunology. While NIH-12848 has been a foundational tool for studying PI5P4Kγ, a growing number of alternative small molecules and targeted degradation strategies are expanding the experimental toolkit. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule.[1] The gamma isoform, PI5P4Kγ, is of particular interest due to its distinct expression patterns and proposed scaffolding functions, which set it apart from the α and β isoforms.[2][3] Dysregulation of PI5P4Kγ has been linked to various diseases, making it an attractive therapeutic target.[1][4] this compound was one of the first identified selective inhibitors of PI5P4Kγ, acting via a non-ATP-competitive, allosteric mechanism. However, the quest for compounds with improved potency, selectivity, and in vivo utility has led to the development of several alternatives. This guide will compare this compound with other notable PI5P4Kγ inhibitors, including PI5P4Ks-IN-2, NCT-504, thienylpyrimidine-based inhibitors, and the proteolysis-targeting chimera (PROTAC) degrader, JWZ-1–80.
Comparative Analysis of PI5P4Kγ Inhibitors
The following tables summarize the quantitative data for various PI5P4Kγ inhibitors, providing a basis for comparison of their potency and selectivity.
| Compound | Type | PI5P4Kγ Potency | Selectivity Profile | Mode of Action | Reference |
| This compound | Small Molecule Inhibitor | IC50: ~1-3.3 µM | Highly selective for PI5P4Kγ over α and β isoforms (up to 100 µM). | Allosteric, Non-ATP competitive; binds to the putative PI5P binding site. | |
| PI5P4Ks-IN-2 | Small Molecule Inhibitor | pIC50: 6.2 | Selective for PI5P4Kγ over α (pIC50: <4.3) and β (pIC50: <4.6) isoforms. | Not explicitly stated, but likely an ATP-competitive inhibitor based on similar series. | |
| NCT-504 | Small Molecule Inhibitor | IC50: 16 µM | Active against PI5P4Kγ; selectivity against a panel of 442 kinases demonstrated. | Allosteric | |
| Thienylpyrimidines (e.g., ARUK2001607) | Small Molecule Inhibitor | Kd: 7.1 nM | Highly selective over >150 other kinases. | ATP-competitive | |
| JWZ-1–80 | PROTAC Degrader | DC50: < 500 nM (in MOLT-4 cells) | Selective degradation of PI5P4Kγ. | Induces ubiquitination and proteasomal degradation of PI5P4Kγ. |
IC50: Half-maximal inhibitory concentration. pIC50: Negative logarithm of the IC50. Kd: Dissociation constant. DC50: Half-maximal degradation concentration.
Signaling Pathways and Experimental Workflows
To understand the context of PI5P4Kγ inhibition, it is crucial to visualize its role in cellular signaling and the experimental workflows used to characterize its inhibitors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed protocols for key assays used in the characterization of PI5P4Kγ inhibitors.
Radiometric [γ-³²P]-ATP Kinase Assay
This assay directly measures the enzymatic activity of PI5P4Kγ by quantifying the transfer of a radiolabeled phosphate from ATP to its lipid substrate, PI5P.
Materials:
-
Recombinant human PI5P4Kγ
-
Phosphatidylinositol 5-phosphate (PI5P)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., 4 N HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a kinase reaction mixture containing PI5P4Kγ, PI5P substrate, and kinase reaction buffer.
-
Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PI(4,5)P2 produced using a phosphorimager to determine the IC50 value of the inhibitor.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Recombinant human PI5P4Kγ (wild-type or a more active mutant for easier detection)
-
PI5P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
384-well plates
Procedure:
-
Add serial dilutions of the test compound to the wells of a 384-well plate.
-
Prepare a reaction mix containing PI5P4Kγ, PI5P substrate, and ATP in kinase buffer.
-
Add the reaction mix to the wells containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and thus to the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cells expressing PI5P4Kγ
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Anti-PI5P4Kγ antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble PI5P4Kγ in each sample using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
Conclusion
The landscape of PI5P4Kγ inhibitors is evolving, offering researchers a diverse set of tools to dissect the function of this enigmatic kinase. While this compound remains a valuable, selective, and allosteric inhibitor, newer compounds like the thienylpyrimidines offer significantly improved potency. Furthermore, the development of PROTACs such as JWZ-1–80 provides an alternative strategy of targeted protein degradation, which can offer advantages over traditional inhibition, particularly for scaffolding functions of PI5P4Kγ. The choice of inhibitor will depend on the specific experimental question, with considerations for potency, selectivity, mode of action, and the desired biological readout. The detailed protocols provided in this guide will enable researchers to rigorously evaluate and utilize these compounds in their studies, ultimately advancing our understanding of PI5P4Kγ biology and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potent and selective degraders of PI5P4Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Specificity of NIH-12848: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, establishing the precise specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of biochemical assays used to confirm the specificity of NIH-12848, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex signaling pathways and workflows.
This compound has emerged as a valuable tool for dissecting the cellular functions of PI5P4Kγ. Its utility, however, is contingent on a thorough understanding of its interaction with its intended target and its broader off-target profile. This guide compares this compound with an alternative selective inhibitor, NCT-504, and pan-PI5P4K inhibitors, offering a framework for rigorous specificity assessment.
Performance Comparison: this compound vs. Alternative Inhibitors
The following table summarizes the inhibitory activity of this compound and comparable compounds against the three PI5P4K isoforms. This quantitative data highlights the selectivity profile of each inhibitor.
| Inhibitor | Target(s) | IC50 (PI5P4Kα) | IC50 (PI5P4Kβ) | IC50 (PI5P4Kγ) | Reference |
| This compound | PI5P4Kγ | >100 µM | >100 µM | ~1 µM | [1] |
| NCT-504 | PI5P4Kγ | >50 µM | >50 µM | 16 µM (radiometric assay) | [2] |
| THZ-P1-2 | Pan-PI5P4K | 190 nM | - | - |
Note: IC50 values can vary between different assay formats. The data presented here is for comparative purposes.
PI5P4Kγ Signaling Pathway
PI5P4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Recent studies have revealed a critical role for PI5P4Kγ in regulating the Hippo signaling pathway, a key regulator of organ size and cell proliferation. Specifically, the upstream kinases of the Hippo pathway, MST1/2, can phosphorylate and inhibit PI5P4Ks. In turn, PI5P4K activity modulates the interaction between the Hippo pathway proteins MOB1 and LATS, ultimately influencing the activity of the downstream effector YAP.[3][4][5]
Caption: PI5P4Kγ and Hippo Signaling Interaction.
Experimental Protocols for Specificity Assays
To rigorously validate the specificity of this compound, a multi-pronged approach employing various biochemical and biophysical assays is recommended.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of PI5P4K isoforms and is the gold standard for determining IC50 values.
Experimental Workflow
Caption: Workflow for an In Vitro Radiometric Kinase Assay.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant PI5P4K enzyme (α, β, or γ isoform), the lipid substrate (e.g., PI5P), and the kinase reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the lipid substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of radiolabeled phosphate incorporated into the lipid substrate using a phosphorimager.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Detailed Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Quantification: Quantify the amount of soluble PI5P4Kγ in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a biophysical technique that can map the binding site of an inhibitor on its target protein and confirm a non-ATP-competitive binding mode. It measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent.
Detailed Methodology:
-
Deuterium Labeling: Incubate the purified PI5P4Kγ protein with and without this compound in a deuterated buffer for various time points.
-
Quenching: Stop the exchange reaction by lowering the pH and temperature.
-
Proteolysis: Digest the protein into smaller peptides using a protease (e.g., pepsin).
-
LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass spectrometry to measure the amount of deuterium incorporated into each peptide.
-
Data Analysis: Compare the deuterium uptake of peptides from the protein with and without the inhibitor. Regions of the protein that show reduced deuterium uptake in the presence of this compound are likely part of the binding site. A lack of protection in the ATP-binding site provides evidence for a non-ATP-competitive mechanism.
Conclusion
A rigorous assessment of inhibitor specificity is crucial for the reliable interpretation of experimental results. The biochemical assays outlined in this guide provide a robust framework for confirming the specificity of this compound for PI5P4Kγ. By combining in vitro enzymatic assays to determine potency and selectivity, cellular thermal shift assays to confirm target engagement in a physiological context, and hydrogen-deuterium exchange mass spectrometry to elucidate the binding mechanism, researchers can confidently utilize this compound as a selective chemical probe to further unravel the complex biology of PI5P4Kγ.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
Cross-Validation of NIH-12848 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective PI5P4Kγ inhibitor, NIH-12848, with alternative methodologies and compounds. It includes supporting experimental data, detailed protocols for key experiments, and visual representations of associated signaling pathways and workflows to facilitate a thorough understanding of its performance and cross-validation with genetic models.
Executive Summary
This compound is a valuable chemical probe for elucidating the cellular functions of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ). Its utility is significantly enhanced by studies demonstrating that its phenotypic effects are consistent with those observed using genetic knockdown approaches, thereby providing a robust cross-validation of its on-target activity. This guide details the quantitative performance of this compound in comparison to other PI5P4K inhibitors and genetic methods, outlines the experimental procedures for its characterization, and illustrates the key signaling pathways it modulates.
Data Presentation: Quantitative Comparison of PI5P4Kγ Targeting Agents
The following tables summarize the quantitative data for this compound and comparable PI5P4K inhibitors.
Table 1: In Vitro Biochemical Potency of PI5P4K Inhibitors
| Compound | Target(s) | Assay Type | IC50 (µM) | Source |
| This compound | PI5P4Kγ | Radiometric | ~1 - 3 | [1][2] |
| PI5P4Kα | Radiometric | >100 | [1] | |
| PI5P4Kβ | Radiometric | >100 | [1] | |
| NCT-504 | PI5P4Kγ | Radiometric | 16 | [2] |
| THZ-P1-2 | PI5P4Kα/β/γ | TLC Assay | 0.19 (α) | |
| JWZ-1-80 (PROTAC) | PI5P4Kγ | Degradation | DC50 < 0.5 (Molt4 cells) |
Table 2: Cellular Activity of PI5P4Kγ Targeting Agents
| Agent/Method | Cell Line / System | Readout | Effect | Source |
| This compound | Human Treg cells | Proliferation (CD3/CD28 stimulated) | Dose-dependent inhibition | |
| Human Treg cells | Apoptosis | Increased apoptosis | ||
| Human Treg cells | FOXP3 expression | Impaired expression | ||
| PI5P4Kγ siRNA | mpkCCD cells | Na+/K+-ATPase translocation | Inhibited translocation (mimics this compound) | |
| HAP1 cells | Notch signaling | Reduced Notch signaling (mimics this compound) | ||
| NCT-504 | Patient fibroblasts | Mutant huntingtin protein levels | Reduced levels | |
| JWZ-1-80 (PROTAC) | Molt4 cells | PI5P4Kγ protein levels | Potent and selective degradation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PI5P4Kγ Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the kinase activity of PI5P4Kγ and determine the potency of inhibitors like this compound.
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
PI5P substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase buffer.
-
In a 384-well plate, add the test inhibitor or vehicle control (DMSO).
-
Add the PI5P4Kγ enzyme and PI5P substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
RNA Interference (RNAi) for PI5P4Kγ Knockdown
This protocol outlines the steps for transiently knocking down the expression of PI5P4Kγ in mammalian cells to cross-validate the pharmacological effects of this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HAP1)
-
PI5P4Kγ-targeting siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Twenty-four hours prior to transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
For each well, dilute siRNA (e.g., 20 pmol) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Harvest the cells and assess PI5P4Kγ knockdown efficiency by Western blotting or qRT-PCR.
-
Perform downstream functional assays to compare the phenotype of PI5P4Kγ knockdown with that of this compound treatment.
T-regulatory (Treg) Cell Proliferation Assay
This protocol is used to assess the dose-dependent effect of this compound on the proliferation of human Treg cells.
Materials:
-
Isolated human Treg cells
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Complete RPMI-1640 medium
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Label Treg cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seed the labeled Treg cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add to the respective wells. Include a vehicle control (DMSO).
-
Add T cell activation beads to stimulate proliferation.
-
Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
Harvest the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on the Treg population and assessing the dilution of the proliferation dye as a measure of cell division.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound and PI5P4Kγ.
Caption: PI5P4Kγ Signaling Pathways and Point of this compound Intervention.
Caption: Logical Workflow for Cross-Validating this compound Effects with RNAi.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NIH-12848: A Step-by-Step Guide
For researchers and laboratory professionals handling NIH-12848, a specific PI5P4Kγ inhibitor, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment. This guide provides a procedural overview for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the environment.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and preparation for disposal.
| Property | Value | Citation(s) |
| Molecular Weight | 385.41 g/mol | [1] |
| Form | Solid | |
| Color | White | |
| Solubility in DMSO | 50 mg/mL - 77 mg/mL | |
| Solubility in Ethanol | 8 mg/mL - 77 mg/mL | |
| Solubility in Water | Insoluble | |
| Storage Temperature | 2-8°C | |
| Long-term Storage | -20°C (as powder for 3 years) | |
| Transport Classification | Non-hazardous for transport (DOT, IMDG, IATA) |
Disposal Procedures for this compound
The disposal of this compound, like all laboratory chemicals, must be conducted in accordance with prevailing country, federal, state, and local regulations. The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
Properly identify and segregate waste containing this compound. This includes:
-
Unused or expired solid compound: Keep in its original or a clearly labeled, sealed container.
-
Solutions: Solutions of this compound, typically in solvents like DMSO or ethanol, should be collected in a designated, labeled hazardous waste container.
-
Contaminated materials: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a separate, clearly labeled waste stream for solid chemical waste.
Step 2: Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent, inert material such as diatomite or universal binders.
-
Clean the Area: Once the spill is absorbed, decontaminate the surface by scrubbing with alcohol.
-
Dispose of Cleanup Materials: All contaminated absorbent materials and cleaning supplies must be collected and disposed of as hazardous waste, following the same procedures as other this compound waste.
Step 3: Packaging and Labeling for Disposal
All waste containers must be securely sealed and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., flammable if in a flammable solvent)
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Consult with your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
No experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes are available in the provided search results. The standard and recommended procedure is disposal via a certified hazardous waste management service, as outlined above. Researchers should always consult their institution's specific safety and disposal protocols.
References
Essential Safety and Handling Protocols for the Potent Compound HC-123
Disclaimer: The compound identifier "NIH-12848" does not correspond to a publicly recognized chemical substance. The following guidance is provided as a comprehensive framework for handling a hypothetical potent, powdered research compound, herein referred to as HC-123. This information is intended for trained laboratory professionals and is based on established safety protocols for managing hazardous chemical agents. A thorough risk assessment should be conducted before handling any new or potent compound.[1][2]
Hazard Assessment and the Precautionary Principle
Given the unknown specific toxicological properties of a novel compound like HC-123, the precautionary principle must be applied, assuming the substance is highly potent.[1] This means treating it as potentially toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] A comprehensive risk assessment is the foundational step before any laboratory work commences.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to hazardous chemicals. For a potent compound like HC-123, a comprehensive PPE ensemble is required. The following table summarizes the minimum PPE requirements for various laboratory operations involving HC-123.
| Operation | Minimum Required PPE |
| Storage and Transport (Within Lab) | - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat |
| Conducting Reactions | - Double nitrile gloves (or specialized gloves based on reactants)- Chemical splash goggles- Laboratory coat- Use of a fume hood or glove box is mandatory |
| Work-up and Purification | - Double nitrile gloves- Chemical splash goggles- Face shield- Laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory. Gloves should be powder-free and changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged. Double-gloving is recommended for enhanced protection.
Experimental Protocols: Safe Handling and Disposal
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.
3.1. Operational Plan: Step-by-Step Handling of HC-123
-
Preparation:
-
Designate a specific area for handling HC-123, preferably within a containment ventilated enclosure (e.g., a powder-containment hood or glove box).
-
Ensure all necessary equipment, including calibrated weighing instruments, appropriate solvents, and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the nature of the work.
-
-
Weighing and Transfer:
-
Perform all manipulations of solid HC-123 that may generate dust within a ventilated enclosure.
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.
-
-
Solution Preparation and Reactions:
-
Add HC-123 to the solvent slowly and carefully to avoid splashing.
-
Conduct all reactions within a certified chemical fume hood.
-
-
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with HC-123 using an appropriate solvent or cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
3.2. Disposal Plan
Proper disposal of potent compounds is crucial to prevent environmental contamination and harm to public health.
-
Waste Segregation:
-
All solid waste contaminated with HC-123 (e.g., pipette tips, gloves, gowns, weighing paper) must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing HC-123 should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Waste Treatment and Disposal:
-
Incineration is the most common and effective method for destroying hazardous pharmaceutical compounds. This should be carried out at a licensed hazardous waste disposal facility.
-
Chemical deactivation may be an option if a validated procedure is available, but it is a complex process.
-
Do not flush HC-123 down the drain or dispose of it in regular trash.
-
Workflow for Handling HC-123
The following diagram illustrates the key stages and decision points in the safe handling of the potent compound HC-123.
Caption: Workflow for the safe handling of potent compound HC-123.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
